Tiagabine Hydrochloride
Description
This compound is the hydrochloride salt form of tiagabine, a nipecotic acid derivative with anticonvulsant property. This compound inhibits the gamma-aminobutyric acid (GABA) transporter type 1 (GAT1), which is predominantly localized in presynaptic terminals of neurons thereby preventing the reuptake of GABA by the presynaptic endings. Consequently, this increases the level of available GABA within the synaptic cleft, thereby resulting in prolongation of its inhibitory actions. Tiagabine is effective against maximum electroshock seizures and both limbic and generalized tonic-clonic seizures.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for seizure and has 2 investigational indications.
See also: Tiagabine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044218 | |
| Record name | Tiagabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-59-6 | |
| Record name | Tiagabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiagabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiagabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Tiagabine Hydrochloride in Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), playing a crucial role in the management of partial seizures. Its primary mechanism of action involves the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. By blocking the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, tiagabine increases the concentration and prolongs the activity of GABA at postsynaptic receptors. This enhancement of GABAergic inhibition helps to counteract the excessive neuronal excitation characteristic of epileptic seizures. This technical guide provides a comprehensive overview of the molecular and physiological actions of tiagabine, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for research and drug development professionals.
Introduction to GABAergic Neurotransmission and Epilepsy
The balance between excitatory and inhibitory neurotransmission is fundamental for normal brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] When released from a presynaptic neuron, GABA binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing the likelihood of an action potential.[1] The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs) located on presynaptic terminals and surrounding glial cells.
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing. A key factor in the pathophysiology of epilepsy is an imbalance between excitation and inhibition, often involving a deficit in GABAergic function. Therefore, enhancing GABAergic transmission is a well-established therapeutic strategy for the treatment of epilepsy.
This compound: A Selective GAT-1 Inhibitor
This compound is an antiepileptic drug that functions as a selective and potent inhibitor of GAT-1.[2] By binding to GAT-1, tiagabine blocks the reuptake of GABA into presynaptic neurons and glial cells.[1] This leads to an increased concentration of GABA in the synaptic cleft, thereby enhancing and prolonging the inhibitory postsynaptic potentials (IPSPs).[3][4] The sustained activation of postsynaptic GABA receptors helps to dampen neuronal hyperexcitability and prevent the propagation of seizure activity.
Molecular Target: GABA Transporter 1 (GAT-1)
GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Its primary role is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thus regulating the duration and intensity of GABAergic signaling. Tiagabine binds to a site on the GAT-1 transporter, competitively inhibiting the binding and translocation of GABA.[5][6]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound.
| Parameter | Value | Species/System | Reference |
| GAT-1 Inhibition | |||
| IC₅₀ (in vivo) | 67 nM | - | [2] |
| IC₅₀ | 0.64 ± 0.07 µM | HEK cells expressing rGAT-1 | [3] |
| Kᵢ | 16 nM | Human brain homogenates | [7] |
| Pharmacokinetics | |||
| Bioavailability | ~90% | Humans | [8] |
| Protein Binding | 96% | Human plasma | [8] |
| Elimination Half-life | 7-9 hours | Healthy volunteers | [8] |
| Elimination Half-life | 2-5 hours | Patients on enzyme-inducing AEDs | [8] |
| Systemic Clearance | 109 mL/min | Healthy subjects | [8] |
| Clearance (with enzyme-inducing AEDs) | 21.4 L/h | Epilepsy patients | [9] |
| Clearance (without enzyme-inducing AEDs) | 12.8 L/h | Epilepsy patients | [9] |
Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound. AEDs: Antiepileptic Drugs.
| Condition | Effect on Extracellular GABA Levels (Rat Brain) | Reference |
| Tiagabine (11.5 mg/kg, i.p.) | 240% increase in globus pallidus | [10] |
| Tiagabine (21.0 mg/kg, i.p.) | 310% increase in globus pallidus | [10] |
| Tiagabine (11.5 mg/kg, i.p.) | 280% increase in ventral pallidum | [10] |
| Tiagabine (21.0 mg/kg, i.p.) | 350% increase in ventral pallidum | [10] |
| Tiagabine (21.0 mg/kg, i.p.) | 200% increase in substantia nigra | [10] |
| Tiagabine (45 mg/kg, i.p.) | 450% increase in hippocampal area CA1 | [11] |
Table 2: Effect of Tiagabine on Extracellular GABA Levels In Vivo.
Experimental Protocols
In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes
This assay is used to determine the inhibitory potency of tiagabine on GAT-1.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain cortex using differential centrifugation.
-
Incubation: Pre-incubate the synaptosomes in a buffer solution at 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 20 nM) and varying concentrations of tiagabine to the synaptosome suspension.[12]
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake at each tiagabine concentration and determine the IC₅₀ value.
In Vivo Microdialysis for Measuring Extracellular GABA
This technique allows for the in vivo monitoring of extracellular GABA levels in specific brain regions following tiagabine administration.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus) of an anesthetized rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline extracellular GABA concentration.
-
Drug Administration: Administer tiagabine (e.g., via intraperitoneal injection).[10]
-
Post-Drug Collection: Continue to collect dialysate samples to measure the change in extracellular GABA concentration over time.
-
Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents
This is a widely used chemical-induced seizure model to assess the anticonvulsant activity of compounds.[12]
Methodology:
-
Animal Preparation: Acclimate rodents (mice or rats) to the testing environment.
-
Drug Administration: Administer tiagabine or vehicle control at a predetermined time before PTZ injection.
-
PTZ Injection: Administer a convulsant dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). The endpoint is often the presence or absence of clonic seizures.
-
Data Analysis: Compare the seizure scores and the percentage of animals protected from seizures in the tiagabine-treated group versus the control group to determine the anticonvulsant efficacy.
Maximal Electroshock (MES) Seizure Model in Rodents
The MES test is a model of generalized tonic-clonic seizures and is used to identify anticonvulsant drugs that prevent seizure spread.[12]
Methodology:
-
Animal Preparation: Acclimate rodents to the testing environment.
-
Drug Administration: Administer tiagabine or vehicle control.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the ability of tiagabine to abolish the tonic hindlimb extension, which indicates anticonvulsant activity.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of tiagabine.
Caption: Mechanism of Tiagabine at the GABAergic Synapse.
Caption: Experimental Workflow for In Vitro [³H]GABA Uptake Assay.
Caption: Logical Pathway from GAT-1 Inhibition to Anticonvulsant Effect.
Conclusion
This compound's mechanism of action is centered on its selective inhibition of the GAT-1 transporter, which leads to an augmentation of GABAergic neurotransmission. This targeted approach effectively addresses the underlying neuronal hyperexcitability in epilepsy, resulting in the control of partial seizures. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of tiagabine and the broader field of GABAergic modulation in epilepsy treatment. The continued exploration of this pathway holds promise for the development of novel and more effective antiepileptic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch study of GABAergic inhibition in CA1 neurons of immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
Tiagabine Hydrochloride: A Comprehensive Technical Guide to a Selective GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies its clinical efficacy as an anticonvulsant for the adjunctive treatment of partial seizures. This technical guide provides an in-depth overview of the core pharmacology of tiagabine, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays used to characterize GAT-1 inhibitors are provided, along with a summary of critical quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of tiagabine's effects and the methods used to investigate them.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The action of synaptically released GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] GAT-1 is the predominant subtype in the brain and is primarily localized on neurons.[3]
This compound is a derivative of nipecotic acid designed to be a selective inhibitor of GAT-1.[4] Its ability to cross the blood-brain barrier and specifically target GAT-1 allows for the potentiation of GABAergic signaling in a targeted manner.[3] This targeted approach has made tiagabine a valuable therapeutic agent for epilepsy and a critical research tool for elucidating the role of GAT-1 in various physiological and pathological processes.[1]
Mechanism of Action
Tiagabine binds to the GAT-1 transporter protein, effectively blocking the reuptake of GABA from the synaptic cleft.[5] This inhibition leads to an accumulation of GABA in the extracellular space, resulting in prolonged activation of both synaptic and extrasynaptic GABA receptors (GABAA and GABAB).[5] The enhanced activation of these receptors increases inhibitory postsynaptic potentials (IPSPs), leading to a reduction in neuronal excitability and a decreased likelihood of seizure activity.[6]
References
- 1. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiagabine Increases [11C]flumazenil Binding in Cortical Brain Regions in Healthy Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tiagabine Hydrochloride in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), playing a crucial role in the modulation of GABAergic neurotransmission within the central nervous system (CNS).[1][2][3] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, tiagabine effectively increases the concentration of GABA in the synaptic cleft and extracellular space.[2][4] This enhancement of GABAergic tone underlies its therapeutic efficacy as an anticonvulsant, particularly in the adjunctive treatment of partial seizures.[1][5] This technical guide provides an in-depth exploration of the pharmacodynamics of tiagabine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related experimental workflows.
Core Mechanism of Action: GAT-1 Inhibition
Tiagabine's primary mechanism of action is its potent and selective inhibition of GAT-1, a presynaptic and glial transporter responsible for clearing GABA from the synaptic cleft.[1][2][3] By binding to GAT-1, tiagabine prevents the reuptake of GABA into neurons and glial cells, thereby prolonging its presence in the synapse and enhancing its inhibitory effects on postsynaptic neurons.[1][2] This leads to a reduction in neuronal excitability, which is beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.[2]
Quantitative Pharmacodynamics of Tiagabine
The potency and selectivity of tiagabine for GAT-1 have been quantified in numerous studies using various experimental models. The following tables summarize key quantitative data on tiagabine's binding affinity and inhibitory concentration, as well as its in vivo effects on GABA levels.
Table 1: Tiagabine GAT-1 Binding Affinity and Inhibitory Potency
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 390 ± 30 nM | [³H]-GABA uptake in HEK293S cells expressing human GAT1 | [6] |
| IC₅₀ | 290 ± 60 nM | Scintillation proximity assay with purified human GAT1 from Sf9 insect cells | [6] |
| IC₅₀ | 0.64 ± 0.07 µM | [³H]-GABA uptake in HEK cells stably expressing rat GAT1 | [1][7] |
| IC₅₀ | 67 nM | [³H]-GABA uptake into synaptosomal membranes | [8] |
| IC₅₀ | 446 nM | [³H]-GABA uptake into cultured neurons | [8] |
| IC₅₀ | 182 nM | [³H]-GABA uptake into cultured glial cells | [8] |
| Kᵢ | 16.98 - 67 nM | BindingDB data from 7 assays | [9] |
| Kₑ | 41 - 147 nM | BindingDB data from 2 assays | [9] |
| Kₑ | 16 - 56 nM | [³H]tiagabine binding to post-mortem human brain homogenates | [10] |
Table 2: In Vivo Effects of Tiagabine on Extracellular GABA Levels (Microdialysis Studies in Rats)
| Tiagabine Dose (i.p.) | Brain Region | Peak Increase in Extracellular GABA (% of Basal Level) | Reference |
| 11.5 mg/kg | Globus Pallidus | 240% | [11] |
| 21.0 mg/kg | Globus Pallidus | 310% | [11] |
| 11.5 mg/kg | Ventral Pallidum | 280% | [11] |
| 21.0 mg/kg | Ventral Pallidum | 350% | [11] |
| 21.0 mg/kg | Substantia Nigra | 200% | [11] |
| 30 mg/kg | Medial Thalamus | ~200% |
Signaling Pathway and Experimental Workflows
To visually represent the complex processes involved in tiagabine's pharmacodynamics and its investigation, the following diagrams have been generated using the DOT language.
GABAergic Synapse and Tiagabine's Point of Intervention
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. scribd.com [scribd.com]
- 7. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tiagabine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine hydrochloride is a selective GABA reuptake inhibitor developed for the adjunctive treatment of partial seizures. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key pharmacological data of this compound. Detailed experimental protocols for a key synthesis method are provided, along with a comprehensive summary of its quantitative properties and visual representations of its signaling pathway, a representative experimental workflow for efficacy testing, and the logical relationship between its therapeutic action and side effects.
Discovery and Development
Tiagabine was discovered in 1988 by a team of medicinal chemists and pharmacologists at Novo Nordisk in Denmark, under the leadership of Claus Bræstrup.[1] The development of tiagabine was a collaborative effort between Novo Nordisk and Abbott Laboratories.[1] It was approved for the treatment of epilepsy in the United States in September 1997.[1]
Mechanism of Action
Tiagabine's anticonvulsant effect is attributed to its ability to enhance the activity of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2][3][4][5] It selectively blocks the GABA transporter 1 (GAT-1), thereby inhibiting the reuptake of GABA into presynaptic neurons and glial cells.[4][6] This action increases the concentration of GABA in the synaptic cleft, making more of the neurotransmitter available to bind to postsynaptic GABA receptors.[2][5] The resulting enhancement of GABAergic inhibition helps to reduce neuronal hyperexcitability and control the propagation of seizure activity.[2]
Signaling Pathway of Tiagabine
Caption: Mechanism of action of Tiagabine as a GAT-1 inhibitor.
Synthesis of this compound
The synthesis of this compound has been approached through various routes. A key strategy involves the preparation of an N-alkylating agent followed by its reaction with a chiral piperidine derivative. Below is a detailed protocol for a representative synthesis.
Experimental Protocol: Enantioselective Synthesis of (R)-Tiagabine
This protocol is based on an enantioselective synthesis approach.
Step 1: Synthesis of 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-amine
-
To a solution of 2-bromo-3-methylthiophene in anhydrous tetrahydrofuran (THF), magnesium turnings are added to form the Grignard reagent, (3-methyl-2-thienyl)magnesium bromide.
-
The Grignard reagent is then reacted with γ-butyrolactone at a controlled temperature.
-
The resulting intermediate undergoes elimination and sulfonation to yield the corresponding mesylate.
-
The mesylate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) followed by reduction to afford 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-amine.[7]
Step 2: Asymmetric Hydrogen Atom Transfer
-
An appropriate chiral catalyst, such as a (salen)titanium complex, is used to catalyze the asymmetric hydrogen atom transfer to an α,β-unsaturated ester, establishing the chiral center.
Step 3: Cyclization
-
The product from the previous step is reacted with the previously synthesized 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-amine in the presence of a base like potassium carbonate (K₂CO₃) to form the piperidine ring.[7]
Step 4: Final Conversion to this compound
-
The ester group on the piperidine ring is hydrolyzed to the carboxylic acid.
-
The final product is then treated with hydrochloric acid to form the hydrochloride salt, (R)-tiagabine hydrochloride.
Quantitative Data
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Bioavailability | >95% | [3][8] |
| Protein Binding | 96% | [1][8] |
| Metabolism | Hepatic (primarily CYP3A4) | [1][3][8] |
| Elimination Half-life | 4.5 - 9.0 hours | [1] |
| Excretion | ~2% unchanged, 25% in urine, 63% in feces (as metabolites) | [1][3] |
Receptor Binding Affinity
| Parameter | Value | Target |
| IC₅₀ | 37 - 2920 nM | GAT-1[1] |
| Ki | 16.98 - 67 nM | GAT-1[1] |
| IC₅₀ | 0.64 ± 0.07 µM | rGAT-1 (in HEK cells)[2] |
Clinical Efficacy (Adjunctive Therapy for Partial Seizures)
| Study Type | Efficacy Measure | Result | Reference |
| Nonrandomized add-on trials | ≥50% reduction in seizure frequency | 33% to 46% of patients | |
| Double-blind, placebo-controlled | Discontinuation due to adverse events | 11% (Tiagabine) vs. 6% (Placebo) |
Experimental and Logical Diagrams
Experimental Workflow: Preclinical Anticonvulsant Efficacy Testing
Caption: A generalized workflow for preclinical evaluation of tiagabine's anticonvulsant activity.
Logical Relationship: Therapeutic Action and Side Effects
Caption: Relationship between tiagabine's mechanism and its therapeutic and adverse effects.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tiagabine: Package Insert / Prescribing Information [drugs.com]
- 7. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Tiagabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine hydrochloride is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor (GRI) used as an anticonvulsant medication for the adjunctive treatment of partial seizures.[1][2][3][4] Its therapeutic effect is primarily attributed to its ability to block the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA, the main inhibitory neurotransmitter in the central nervous system, in the synaptic cleft.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed experimental protocols for its synthesis, characterization, and in vitro evaluation.
Chemical Structure and Identification
This compound is the hydrochloride salt of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid.[4] The molecule consists of a nipecotic acid moiety linked to a lipophilic anchor composed of two 3-methylthiophene rings.[2] This lipophilic character allows the molecule to cross the blood-brain barrier.
Chemical Structure:
-
IUPAC Name: (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride[4]
-
CAS Number: 145821-59-6[4]
-
Molecular Formula: C₂₀H₂₅NO₂S₂·HCl[4]
-
Molecular Weight: 412.0 g/mol [4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| pKa | 3.3, 9.4 | Not explicitly cited |
| LogP | 2.6 | [5] |
| Solubility | Water: 50 mMDMSO: 100 mM | [6] |
| Melting Point | >192°C (decomposes) | Not explicitly cited |
| Appearance | White to off-white crystalline powder | Not explicitly cited |
Pharmacological Properties
This compound is a potent and selective inhibitor of the GABA transporter GAT-1. Its pharmacological profile is summarized in the table below.
| Parameter | Value | Species/System | Reference(s) |
| IC₅₀ (GAT-1) | 67 nM | In vivo | [6] |
| IC₅₀ (GAT-1) | 49 nM | CHO cells | [7] |
| Selectivity | Selective for GAT-1 over GAT-2, GAT-3, and BGT-1 | Not explicitly cited | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[1][2] This action is mediated through the selective blockade of the GAT-1 transporter. By inhibiting GAT-1, tiagabine increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory neurotransmission.[1]
The following diagram illustrates the simplified signaling pathway of GABAergic neurotransmission and the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
The following is a representative, multi-step synthesis protocol for this compound, compiled from various sources.[8][9][10][11]
Step 1: Synthesis of 4,4-bis(3-methyl-2-thienyl)but-3-en-1-ol
-
To a solution of 3-methyl-2-thiophenecarboxaldehyde in dry THF, add a solution of (3-bromopropyl)triphenylphosphonium bromide and potassium tert-butoxide at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the intermediate alkene.
-
To a solution of the alkene in dry THF, add 9-BBN and stir at room temperature for 4 hours.
-
Add a solution of sodium hydroxide and hydrogen peroxide and stir for another 2 hours.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the resulting alcohol by flash chromatography.
Step 2: Synthesis of 4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl methanesulfonate
-
To a solution of the alcohol from Step 1 in dichloromethane, add triethylamine and methanesulfonyl chloride at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylate.
Step 3: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester
-
To a solution of (R)-nipecotic acid ethyl ester in DMF, add potassium carbonate and the mesylate from Step 2.
-
Heat the reaction mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Step 4: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid hydrochloride (this compound)
-
To a solution of the ethyl ester from Step 3 in a mixture of ethanol and water, add a solution of lithium hydroxide.
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with dichloromethane.
-
Dry the organic layer, filter, and concentrate.
-
Dissolve the residue in diethyl ether and bubble with HCl gas to precipitate this compound as a white solid.
-
Collect the solid by filtration and dry under vacuum.
Caption: Synthetic workflow for this compound.
Characterization by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method for the analysis of this compound.[12][13][14]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 85:15 (v/v) buffer:organic solvent.[12]
-
Detection: UV detection at 260 nm.[12]
-
Injection Volume: 20 µL.[14]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the retention time and peak area of tiagabine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of tiagabine in the sample from the calibration curve.
-
In Vitro GABA Reuptake Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on GABA reuptake.[6][15][16]
-
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human GAT-1 transporter.
-
Materials:
-
HEK293-hGAT1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-GABA (radiolabeled GABA)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Plate the HEK293-hGAT1 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound solutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding a solution of [³H]-GABA to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of GABA reuptake for each concentration of this compound and determine the IC₅₀ value.
-
Caption: Workflow for the in vitro GABA reuptake assay.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The provided experimental protocols for its synthesis, characterization, and in vitro evaluation offer a valuable resource for researchers and drug development professionals working with this important anticonvulsant agent. The elucidation of its mechanism of action as a selective GAT-1 inhibitor has been fundamental to understanding its therapeutic efficacy and continues to be an area of active research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. This compound | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CN102070624A - Method for synthesizing this compound and method for preparing anhydrous this compound - Google Patents [patents.google.com]
- 9. CN102070624B - Method for synthesizing this compound and method for preparing anhydrous this compound - Google Patents [patents.google.com]
- 10. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. thieme-connect.com [thieme-connect.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. ejgm.co.uk [ejgm.co.uk]
- 15. In vivo labeling of the central GABA uptake carrier with 3H-Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tiagabine Hydrochloride: An In-depth Technical Guide for GABAergic Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tiagabine hydrochloride, a selective inhibitor of the GABA transporter 1 (GAT-1), for its application in GABAergic neurotransmission research. Tiagabine's mechanism of action, its effects on synaptic GABA concentration, and its utility in preclinical models of neurological and psychiatric disorders are detailed. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its pharmacological action and experimental application to facilitate its effective use in the laboratory.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is essential for maintaining the balance between excitation and inhibition. A key mechanism for clearing synaptic GABA is its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs). This compound is a potent and selective inhibitor of GAT-1, the predominant GABA transporter in the brain.[1] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This property makes tiagabine a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes, including epilepsy, anxiety, and pain.[3][4]
Mechanism of Action
Tiagabine exerts its pharmacological effects by binding to GAT-1 and inhibiting the reuptake of GABA from the synaptic cleft.[2] This leads to an accumulation of GABA in the extracellular space, resulting in prolonged activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[5] The increased GABAergic tone potentiates inhibitory postsynaptic potentials (IPSPs), leading to a reduction in neuronal excitability.[5]
dot
Caption: Mechanism of action of this compound at a GABAergic synapse.
Quantitative Data
The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC50 (GAT-1) | Cloned human GAT-1 | 0.07 µM | [6] |
| HEK cells expressing rGAT-1 | 0.64 ± 0.07 µM | [7] | |
| in vivo | 67 nM | [8] | |
| Ki (GAT-1) | GAT1WT in HEK293S cells | 725 nM | [2] |
| Kd ([3H]tiagabine) | Human frontal cortex | 16 nM | [9] |
| Bmax ([3H]tiagabine) | Human frontal cortex | 3.4 pmol/mg protein | [9] |
Table 2: In Vivo Effects of this compound on Extracellular GABA Levels in Rats
| Brain Region | Dose (mg/kg, i.p.) | Peak Increase in GABA (% of basal level) | Reference(s) |
| Globus Pallidus | 11.5 | 240% | [10] |
| 21.0 | 310% | [10] | |
| Ventral Pallidum | 11.5 | 280% | [10] |
| 21.0 | 350% | [10] | |
| Substantia Nigra | 21.0 | 200% | [10] |
| Medial Thalamus | 30 | ~200% | [6] |
| Hippocampus | 30 µM (perfused) | 645 ± 69% | [11] |
| Thalamus | 30 µM (perfused) | 409 ± 61% | [11] |
Table 3: Anticonvulsant Efficacy of this compound in Animal Models
| Seizure Model | Animal | ED50 (µmol/kg, i.p.) | Reference(s) |
| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mice | 2 | [12] |
| DMCM-induced clonic convulsions | Mice | 2 | [12] |
| Sound-induced seizures | DBA/2 mice | 1 | [12] |
| Amygdala kindled focal seizures | Rats | 36 | [12] |
| Clonic seizures | Genetically epilepsy-prone rats | 23 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
[3H]-GABA Uptake Assay in HEK-293 Cells
This protocol is adapted from studies investigating the inhibitory potency of compounds on GABA transporters expressed in a cellular system.[7]
Objective: To determine the IC50 value of this compound for the inhibition of GAT-1 mediated GABA uptake.
Materials:
-
HEK-293 cells stably expressing the desired GABA transporter (e.g., human GAT-1).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
[3H]-GABA (radiolabeled gamma-aminobutyric acid).
-
This compound stock solution.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing GAT-1 in appropriate flasks or plates until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 24- or 48-well plates at a density that allows for optimal uptake measurements the following day.
-
Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [3H]-GABA in assay buffer at a concentration near its Km for the transporter.
-
Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C. c. Initiate the uptake by adding the [3H]-GABA solution to each well. d. Incubate for a short period (e.g., 1-10 minutes) to ensure initial velocity conditions. e. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known GAT-1 inhibitor. Subtract the non-specific uptake from all measurements. Plot the percentage of inhibition against the logarithm of the tiagabine concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oipub.com [oipub.com]
- 9. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Off-Label Research Applications of Tiagabine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine hydrochloride, an anticonvulsant medication, is a selective GABA reuptake inhibitor (SGRI) primarily approved for the adjunctive treatment of partial seizures.[1][2] Its mechanism of action, which involves increasing the synaptic concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by blocking the GABA transporter 1 (GAT-1), has prompted significant research into its potential therapeutic efficacy in a variety of other neurological and psychiatric conditions.[1][3][4] This technical guide provides an in-depth overview of the core off-label research applications of tiagabine, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. Development for anxiety disorders, insomnia, and neuropathic pain was formally pursued but ultimately discontinued.[1]
Core Mechanism of Action: GAT-1 Inhibition
Tiagabine's primary pharmacological effect is the selective inhibition of the GAT-1 transporter.[1][3][4] This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and potentiating its inhibitory effects on neuronal excitability.[2][3] This mechanism is central to both its approved use in epilepsy and its investigational use in other CNS disorders.
Off-Label Applications in Anxiety Disorders
The role of GABA in the pathophysiology of anxiety has led to the investigation of tiagabine as an anxiolytic.[6][7] Preclinical and clinical studies have explored its efficacy in generalized anxiety disorder (GAD) and panic disorder.[6][8]
Quantitative Data Summary
| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |
| Case Series | Generalized Anxiety Disorder (GAD) | Adult Patients | 1-8 mg/day | Improved anxiety symptoms; well-tolerated at low doses. | [6] |
| Case Report | GAD | 34-year-old male | 6 mg/day | Beck Anxiety Inventory (BAI) score decreased from 18 to 5. | [7] |
| Case Report | GAD with ADHD | 17-year-old male | 8 mg/day | BAI score decreased to 3. | [7] |
| Preclinical | Anxiety-like behavior | C57BL/6 mice | 7.5 mg/kg (acute & chronic) | Anxiolytic effects in elevated plus maze and modified hole board tests. | [9] |
Experimental Protocols
Clinical Study: Open-Label Trial in GAD
-
Objective: To assess the efficacy and tolerability of low-dose tiagabine in patients with GAD.
-
Participants: Adult patients diagnosed with GAD, often with a history of non-response to or intolerance of standard anxiolytics like SSRIs and benzodiazepines.[6][7]
-
Methodology:
-
Patients were initiated on tiagabine at a low dose, typically 1 mg at bedtime.[7]
-
The dosage was gradually titrated upwards in 1 mg increments based on clinical response and tolerability.[6]
-
Anxiety symptoms were assessed using standardized scales such as the Beck Anxiety Inventory (BAI) at baseline and follow-up visits.[7]
-
-
Endpoints: The primary outcome was the change in BAI score from baseline. Tolerability was assessed by monitoring for adverse events.[7]
Off-Label Applications in Neuropathic Pain
Preclinical studies have suggested the analgesic potential of tiagabine in models of neuropathic pain.[10][11] This has led to pilot studies in human subjects with chronic painful sensory neuropathy.
Quantitative Data Summary
| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |
| Pilot Study | Painful Sensory Neuropathy | 17 patients | 4-16 mg/day | Low doses (4-8 mg) reduced pain symptoms by 16-38%. Significant improvements in surface pain (37.5%), skin sensitivity (32.8%), and burning pain (38.6%). | [10][12][13] |
| Comparative Study | Chronic Pain | 46 patients | Not specified | Significantly reduced pain intensity and improved sleep quality at 3 months. | [11] |
Experimental Protocols
Preclinical Study: Animal Model of Neuropathic Pain
-
Objective: To evaluate the analgesic effects of tiagabine in a rat model of neuropathic pain.
-
Animal Model: Typically involves creating a nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve in adult male rats.
-
Methodology:
-
After a post-operative recovery period, baseline pain sensitivity is assessed using methods like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Tiagabine or vehicle is administered, often intraperitoneally (i.p.).
-
Pain sensitivity is reassessed at various time points after drug administration.
-
-
Endpoints: The primary outcomes are the withdrawal thresholds in response to mechanical and thermal stimuli.
Off-Label Applications in Sleep Disorders
Tiagabine has been investigated for its effects on sleep architecture, particularly its potential to increase slow-wave sleep (SWS).[14][15]
Quantitative Data Summary
| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled | Primary Insomnia | 58 adults | 4, 8, 12, 16 mg | Dose-dependent increase in SWS percentage. 16 mg dose significantly decreased wake after sleep onset. | [15] |
| Randomized, Double-Blind, Placebo-Controlled | Primary Insomnia | 207 elderly subjects | 2, 4, 6, 8 mg | 4, 6, and 8 mg doses significantly increased Stage 3+4 sleep. | [14][16] |
| Crossover, Double-Blind, Placebo-Controlled | Primary Insomnia | 58 adults | 8 mg | Significantly reduced waking after sleep onset and increased duration of deeper sleep stages. | [17] |
Experimental Protocols
Polysomnographic Study in Primary Insomnia
-
Objective: To evaluate the effect of tiagabine on sleep architecture and next-morning alertness in patients with primary insomnia.
-
Participants: Adult or elderly patients meeting DSM-IV criteria for primary insomnia.
-
Methodology:
-
A randomized, double-blind, placebo-controlled, crossover design is often employed.[15]
-
Participants receive different doses of tiagabine and placebo on separate nights, with a washout period in between.
-
Overnight polysomnography (PSG) is used to record sleep stages, sleep latency, total sleep time, and wake after sleep onset.
-
Next-morning residual effects are assessed using tests like the Digit Symbol Substitution Test (DSST) and the Rey Auditory Verbal Learning Test (RAVLT).[15]
-
-
Endpoints: Primary endpoints include changes in SWS duration and percentage, and wake after sleep onset. Secondary endpoints include measures of next-day cognitive performance and alertness.
Off-Label Applications in Substance Use Disorders
The modulatory effects of tiagabine on the GABAergic system have led to its investigation as a potential treatment for substance use disorders, particularly cocaine and alcohol dependence.[18][19]
Quantitative Data Summary
| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |
| Randomized Pilot Study | Cocaine Dependence (in methadone-treated patients) | 45 patients | 12 mg/day and 24 mg/day | 24 mg/day dose significantly increased cocaine-free urines by 33% from baseline. | [20] |
| Open Pilot Study | Alcohol Dependence | 60 patients | Not specified | Relapse rate was lower in the tiagabine group (7%) compared to the control group (14.3%). | [19] |
Other Investigational Areas
-
Spasticity: A pilot study in children with spastic quadriplegia and intractable epilepsy showed that tiagabine (up to 1.1 mg/kg/day) improved motor function by approximately 50% as measured by the modified Ashworth scale and reduced seizure frequency.[21]
-
Bipolar Disorder: While there have been case reports, no formal clinical trials have been conducted to evaluate tiagabine for the treatment of bipolar disorder.[1][4]
-
Schizophrenia: Research suggests that dysfunctional GABAergic signaling may contribute to cognitive impairments in schizophrenia. GAT-1 inhibitors like tiagabine are being explored as a potential therapeutic strategy to enhance GABAergic transmission and improve cognitive function in these patients.[22][23]
-
Parkinson's Disease: A recent study identified tiagabine as a compound with autophagy-inducing and neuroprotective potential in a cell model of Parkinson's disease, suggesting it could be repurposed for this condition.[24]
Safety and Tolerability in Off-Label Use
Common adverse effects reported in off-label studies are generally consistent with those observed in epilepsy trials and include dizziness, somnolence, asthenia (weakness), nausea, and nervousness.[5] Higher doses (e.g., above 8 mg/day) are associated with an increased incidence of adverse events.[1][10][13] A significant concern with off-label use, particularly in patients without epilepsy, is the risk of inducing seizures.[1][25]
Conclusion
This compound's selective inhibition of GAT-1 presents a clear mechanism for enhancing GABAergic neurotransmission. This has provided a strong rationale for its investigation in a range of off-label applications, including anxiety, neuropathic pain, sleep disorders, and substance use disorders. While early-phase studies and preclinical data have shown promise in these areas, larger, controlled clinical trials are necessary to definitively establish efficacy and safety for these indications. The risk of seizure induction in non-epileptic populations remains a critical consideration for future research and clinical application.
References
- 1. Tiagabine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose tiagabine effectiveness in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Dose Tiagabine Effectiveness in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of painful sensory neuropathy with tiagabine: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of painful sensory neuropathy with tiagabine: a pilot study. | Read by QxMD [read.qxmd.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Tiagabine enhances slow wave sleep and sleep maintenance in primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of tiagabine on sleep in elderly subjects with primary insomnia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tiagabine May Be Useful Insomnia Treatment for Adults [medscape.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. An open pilot study of tiagabine in alcohol dependence: tolerability and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tiagabine increases cocaine-free urines in cocaine-dependent methadone-treated patients: results of a randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of tiagabine on spasticity in children with intractable epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 23. GABA Targets for the Treatment of Cognitive Dysfunction in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Activities of Sertraline, Tiagabine, and Bicifadine with Autophagy-Inducing Potentials in a 6-Hydroxidopamine-Treated Parkinson's Disease Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Seizure activity and off-label use of tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Tiagabine Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine hydrochloride is a selective GABA reuptake inhibitor (SGRI) developed for the adjunctive treatment of partial seizures. Its mechanism of action centers on the potent and specific inhibition of the GABA transporter 1 (GAT-1), leading to increased extracellular GABA concentrations and enhanced GABAergic neurotransmission. This technical guide provides an in-depth review of the preclinical pharmacology of tiagabine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Tiagabine's primary pharmacological effect is the selective inhibition of GAT-1, a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] By blocking GAT-1, tiagabine increases the concentration and prolongs the residence time of GABA in the synapse, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors.[2] This leads to a potentiation of inhibitory neurotransmission, which is crucial for controlling neuronal hyperexcitability associated with epilepsy.[1] In electrophysiological studies, tiagabine has been shown to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs).[1]
Signaling Pathway of Tiagabine's Action
Caption: Mechanism of action of tiagabine at the GABAergic synapse.
Quantitative Preclinical Data
Table 1: In Vitro Binding Affinity and GABA Uptake Inhibition
| Parameter | Species | Preparation | Value | Reference |
| Kd ([3H]tiagabine binding) | Human | Brain homogenates | 16 nM | [3] |
| Bmax ([3H]tiagabine binding) | Human | Frontal cortex | 3.4 pmol/mg protein | [3] |
| IC50 (GABA uptake inhibition) | Rat | Cortical astrocytes | 100-300 nM | [4] |
| IC50 (GABA uptake inhibition) | Rat (rGAT-1 expressing HEK cells) | Whole cells | 0.64 ± 0.07 µM | [5] |
Table 2: Anticonvulsant Efficacy (ED50) in Preclinical Models
| Seizure Model | Species | Route | ED50 (µmol/kg) | ED50 (mg/kg) | Reference |
| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mouse | i.p. | 2 | ~0.8 | [6][7] |
| Pentylenetetrazol (PTZ)-induced clonic convulsions | Mouse | i.p. | 5 | ~2.1 | [6][7] |
| DMCM-induced tonic convulsions | Mouse | i.p. | 2 | ~0.8 | [6][7] |
| Sound-induced seizures | DBA/2 Mouse | i.p. | 1 | ~0.4 | [6][7] |
| Sound-induced seizures (tonic component) | GEPR Rat | i.p. | - | 11 | [8] |
| Sound-induced seizures (clonic component) | GEPR Rat | i.p. | - | 30 | [8] |
| Amygdala-kindled focal seizures | Rat | i.p. | 36 | ~14.8 | [6][7] |
| Amygdala-kindled seizures (decreased severity) | Rat | i.p. | - | 3 | [8] |
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Dog |
| Bioavailability (Oral) | 92% (at 20 mg/kg) | 25-30% (at 9-40 mg/kg) | 50% (at 1 mg/kg) |
| Tmax (Oral Solution) | 10 min (at 20 mg/kg) | 30 min (at 9-40 mg/kg) | 1 hr (at 1 mg/kg) |
| Half-life (t1/2) (IV) | 0.8 hr (at 5 mg/kg) | 0.5-1.8 hr (at 9.1-10 mg/kg) | 0.8 hr (at 1 mg/kg) |
| Half-life (t1/2) (Oral) | 3.3-5.8 hr | 1.6-4.5 hr | 0.8-2.3 hr |
| Clearance (IV) | 2.8-3.1 L/h/kg (at 5 mg/kg) | 0.8-2.2 L/h/kg (at 10 mg/kg) | 1.1 L/h/kg (at 1 mg/kg) |
| Volume of Distribution (Vd) | ~3 L/kg | 1.3-1.6 L/kg | 1.3-1.6 L/kg |
| Data compiled from reference[8]. |
Key Experimental Protocols
In Vitro [3H]-GABA Uptake Assay
This assay is fundamental to determining the inhibitory potency of tiagabine on GAT-1.
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the rat GABA transporter 1 (rGAT-1) are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and washed with a buffer solution.
-
Inhibition: Cells are pre-incubated with varying concentrations of tiagabine or a vehicle control.
-
Uptake Initiation: [3H]-GABA is added to the cell suspension to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing to separate the cells from the assay medium.
-
Quantification: The amount of [3H]-GABA taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of tiagabine that inhibits 50% of the specific [3H]-GABA uptake (IC50) is calculated by non-linear regression analysis.[5]
Experimental Workflow: In Vitro GABA Uptake Assay
Caption: Workflow for an in vitro [3H]-GABA uptake inhibition assay.
In Vivo Microdialysis for Extracellular GABA Measurement
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., globus pallidus, ventral pallidus) of an anesthetized rat.[8]
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular GABA concentration.
-
Drug Administration: Tiagabine or vehicle is administered (e.g., intraperitoneally).
-
Post-treatment Sampling: Dialysate collection continues to measure changes in extracellular GABA levels following drug administration.
-
Analysis: GABA concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).[9]
-
Data Interpretation: The percentage change from baseline GABA levels is calculated to determine the effect of tiagabine. Doses of 11.5 and 21 mg/kg (i.p.) have been shown to increase extracellular GABA to approximately 250% and 350% of basal levels, respectively.[8]
Amygdala Kindling Model of Epilepsy
The kindling model is a widely used animal model of temporal lobe epilepsy, characterized by the development of progressively more severe seizures following repeated, initially subconvulsive, electrical stimulation of the amygdala.
-
Electrode Implantation: Under anesthesia, a stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala of a rat.[10]
-
Recovery: The animal is allowed a post-operative recovery period.
-
Kindling Stimulation: Daily electrical stimulations are delivered to the amygdala.
-
Seizure Scoring: Behavioral seizure severity is scored according to a standardized scale (e.g., Racine scale), and the duration of the afterdischarge (EEG seizure activity) is recorded.[10]
-
Fully Kindled State: The animal is considered fully kindled when it consistently exhibits generalized convulsive seizures (e.g., Racine stage 4 or 5) for a set number of consecutive stimulations.
-
Drug Testing: Once fully kindled, the anticonvulsant effects of tiagabine are assessed by administering the drug prior to the kindling stimulation and observing its effect on seizure severity and afterdischarge duration.[10]
Logical Flow of the Amygdala Kindling Model
Caption: Logical workflow of the amygdala kindling model for epilepsy.
Conclusion
The preclinical data for this compound consistently demonstrate its potent and selective inhibition of GAT-1. This mechanism of action translates to robust anticonvulsant efficacy in a variety of animal models, particularly those of partial and sound-induced seizures. The pharmacokinetic profile of tiagabine has been well-characterized across multiple preclinical species, providing a foundation for its clinical development. The experimental protocols outlined in this guide are standard methodologies for the preclinical evaluation of antiepileptic drugs targeting the GABAergic system. This comprehensive preclinical profile supports the clinical use of tiagabine in the management of epilepsy.
References
- 1. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tiagabine and vigabatrin on GABA uptake into primary cultures of rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tiagabine exerts an anti-epileptogenic effect in amygdala kindling epileptogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Tiagabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of tiagabine hydrochloride in animal models, primarily focusing on rodent studies. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of tiagabine, particularly its anticonvulsant and anxiolytic properties.
Introduction
This compound is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This enhancement of GABAergic neurotransmission underlies its therapeutic effects, most notably in the treatment of epilepsy.[1] In vivo animal studies are essential for elucidating the mechanisms of action, determining effective dose ranges, and evaluating the therapeutic potential of tiagabine in various neurological and psychiatric disorders.
Mechanism of Action: GABAergic Signaling Pathway
Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter. This transporter is responsible for removing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By inhibiting this reuptake process, tiagabine effectively increases the concentration and prolongs the presence of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors, resulting in increased inhibitory neurotransmission and a reduction in neuronal excitability.[1][2]
Caption: Mechanism of action of this compound.
Data Presentation: In Vivo Dosages
The following tables summarize the dosages of this compound used in various in vivo animal studies. Dosages are categorized by species and experimental model.
Table 1: this compound Dosages in Mice
| Experimental Model | Strain | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Pentylenetetrazol (PTZ)-induced Seizures | BALB/c | Intraperitoneal (i.p.) | 0.5 - 2 mg/kg | Dose-dependent inhibition of seizures | |
| Audiogenic Seizures | DBA/2 | Intraperitoneal (i.p.) | ED50 = 0.4 mg/kg | Blockade of seizures | |
| DMCM-induced Seizures | Not Specified | Intraperitoneal (i.p.) | ED50 ≈ 0.9 mg/kg | Inhibition of seizures | |
| Antinociception (Hot Plate & Abdominal Constriction) | Not Specified | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Dose-related antinociceptive effects | |
| Cognitive Impairment (One-trial avoidance learning) | Not Specified | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Impaired memory |
Table 2: this compound Dosages in Rats
| Experimental Model | Strain | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| PTZ-induced Seizures | Wistar | Intraperitoneal (i.p.) | 0.5 - 32 mg/kg | Suppression of minimal clonic and generalized tonic-clonic seizures | |
| PTZ-induced Seizures (Extracellular GABA measurement) | Sprague-Dawley | Intraperitoneal (i.p.) | 11.5 - 21 mg/kg | Increased extracellular GABA levels | |
| Amygdala-kindled Seizures | Not Specified | Intraperitoneal (i.p.) | ED50 = 3 mg/kg | Decreased seizure severity and after-discharge duration | |
| Genetically Epilepsy Prone Rats (GEPRs) | GEPRs | Intraperitoneal (i.p.) | 11 - 30 mg/kg | Blockade of sound-induced seizures | |
| Anxiolytic Activity (Vogel water lick conflict test) | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | Active in anxiolytic test | |
| Antinociception (Paw pressure) | Not Specified | Intraperitoneal (i.p.) | 30 mg/kg | Increased nociceptive threshold | |
| Cardiovascular Effects | Wistar | Intraperitoneal (i.p.) | 100 mg/kg | No significant effect on QT interval or QRS complex | |
| Sedation | Dog | Oral (p.o.) | 0.3 - 3 mg/kg | Mild to moderate sedation |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the in vivo effects of this compound.
Protocol 1: Pentylenetetrazol (PTZ)-Induced Kindling Seizure Model in Mice
This protocol is designed to induce a chronic epileptic state in mice, which can then be used to evaluate the long-term anticonvulsant effects of tiagabine.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (e.g., clear Plexiglas cages)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate male BALB/c mice for at least one week to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.05, 0.1, and 0.2 mg/mL for doses of 0.5, 1, and 2 mg/kg, respectively, assuming an injection volume of 10 mL/kg). Prepare fresh daily.
-
Dissolve PTZ in sterile saline to a concentration of 4 mg/mL for a dose of 40 mg/kg (assuming an injection volume of 10 mL/kg).
-
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (40 mg/kg, i.p.) to the mice every other day for a total of 11 injections (over 21 days).
-
For the treatment groups, administer tiagabine (0.5, 1, or 2 mg/kg, i.p.) 30 minutes prior to each PTZ injection. The control group should receive a vehicle (saline) injection instead of tiagabine.
-
-
Seizure Scoring:
-
Immediately after each PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.
-
Score the seizure severity according to a standardized scale (e.g., Racine's scale, modified):
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic seizures of the forelimbs
-
Stage 4: Clonic seizures of the forelimbs with rearing
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
-
-
Data Analysis: Analyze the mean seizure score for each group over the kindling period. Statistical analysis (e.g., two-way ANOVA with repeated measures) can be used to determine the effect of tiagabine treatment.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds like tiagabine are expected to increase the exploration of the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera and tracking software (optional, but recommended for accurate data collection)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
Timer
Procedure:
-
Animal and Apparatus Preparation:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment. The room should be dimly lit.
-
Clean the EPM apparatus thoroughly between each trial to remove olfactory cues.
-
-
Drug Administration: Administer tiagabine (e.g., 1-10 mg/kg, i.p.) or vehicle (saline) to the mice 30 minutes before placing them on the maze.
-
Testing:
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection and Analysis:
-
Using the video recording or tracking software, score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Number of open arm entries / Total entries) x 100].
-
An increase in these percentages in the tiagabine-treated groups compared to the control group is indicative of an anxiolytic effect. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) can be used to compare the groups.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo studies.
References
Preparing Tiagabine Hydrochloride Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[1][4] This mechanism of action makes it a valuable tool for in vitro studies of the GABAergic system, epilepsy, anxiety disorders, and other neurological conditions.[3][4] This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various in vitro assays.
Physicochemical Properties and Solubility
This compound is a white to off-white powder.[5] It is crucial to understand its solubility characteristics to prepare accurate and effective solutions for experimental use.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 11 - 50 | ~26.7 - 121.4 | Sparingly soluble to soluble.[5][6][7][8] Use of ultrasonic bath may be needed.[9] |
| DMSO | 30 - 125 | ~72.8 - 303.4 | Soluble.[6][9][10] Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol | ~30 - 82 | ~72.8 - 199.0 | Soluble.[6][10] |
| Dimethyl formamide (DMF) | ~30 | ~72.8 | Soluble.[10] |
Note: The molecular weight of this compound is approximately 412.01 g/mol .[11] Batch-specific molecular weights may vary, so refer to the manufacturer's certificate of analysis for precise calculations.
Protocols for Solution Preparation
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.12 mg of this compound (based on a molecular weight of 412.01 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[6][7][12]
Working Solution Preparation for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous buffer
-
Sterile dilution tubes
-
Pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer or medium to achieve the final working concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Use Immediately: It is best to prepare working solutions fresh on the day of the experiment.[7]
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: GAT-1 Inhibition
This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[1][3][4] GAT-1 is a presynaptic and glial transporter responsible for clearing GABA from the synaptic cleft.[4] By inhibiting GAT-1, tiagabine prevents the reuptake of GABA, leading to an increased concentration of GABA in the synapse. This enhanced GABAergic tone results in prolonged activation of postsynaptic GABA receptors, leading to an overall inhibitory effect on neuronal activity.[1][2]
Caption: this compound's mechanism of action.
In Vitro Assay Considerations
When using this compound in in vitro assays, several factors should be considered:
-
Assay Type: Tiagabine is commonly used in electrophysiology (e.g., patch-clamp) to study inhibitory postsynaptic currents (IPSCs), in neurotransmitter uptake assays using synaptosomes or cell lines expressing GAT-1, and in cell viability assays to investigate neuroprotective effects.[6][9][13][14]
-
Concentration Range: The effective concentration of this compound can vary depending on the assay. The IC50 for GAT-1 inhibition is in the nanomolar range (around 67 nM).[7] For cell-based assays, concentrations ranging from micromolar to low millimolar have been reported.[9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Controls: Appropriate controls are essential for interpreting results. These should include a vehicle control (the final concentration of DMSO or other solvent used to dissolve the this compound) and potentially a positive control (another known GAT-1 inhibitor).
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound solutions to investigate the intricacies of the GABAergic system in their in vitro models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tiagabine - Wikipedia [en.wikipedia.org]
- 3. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 1 mg/mL Oral Liquid [uspharmacist.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 8. This compound, GAT-1 inhibitor (CAS 145821-59-6) | Abcam [abcam.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. チアガビン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Utilizing Tiagabine Hydrochloride in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tiagabine hydrochloride in hippocampal slice electrophysiology. Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), making it a valuable tool for studying GABAergic neurotransmission and its role in synaptic plasticity, network oscillations, and pathological conditions like epilepsy.[1][2][3][4]
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[5][6] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic terminals and surrounding glial cells through GABA transporters (GATs).[7][8] this compound selectively blocks GAT-1, the predominant GABA transporter in the cortex and hippocampus, thereby increasing the extracellular concentration and prolonging the action of synaptically released GABA.[2][3][4] This targeted mechanism allows for the specific enhancement of GABAergic signaling, providing a powerful means to investigate its physiological and pathophysiological roles.
Mechanism of Action
This compound is a selective inhibitor of the GAT-1 transporter.[3][4] By blocking this transporter, tiagabine prevents the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA, which can then diffuse and activate a wider range of postsynaptic GABA receptors, including both synaptic and extrasynaptic receptors. The primary effect of tiagabine in hippocampal neurons is the potentiation of inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), specifically by prolonging their duration without significantly affecting their amplitude.[1][9] This prolonged inhibitory signal can have profound effects on neuronal excitability and network activity.
Key Applications in Hippocampal Slice Electrophysiology
-
Modulation of Synaptic Inhibition: Investigating the role of GAT-1 in shaping the time course of inhibitory synaptic transmission.
-
Induction and Control of Network Oscillations: Studying the contribution of GABAergic tone to the generation and maintenance of network oscillations, such as gamma oscillations.
-
Investigation of Epileptiform Activity: Examining the effects of enhanced GABAergic inhibition on the initiation, propagation, and termination of seizure-like events in in vitro models of epilepsy.[9]
-
Drug Discovery and Development: Screening and characterizing novel compounds that target the GABAergic system.
Quantitative Data on the Effects of Tiagabine
The following table summarizes the quantitative effects of this compound on key electrophysiological parameters as reported in the literature.
| Parameter | Control | Tiagabine (10-25 µM) | Reference |
| IPSP Duration | Normal | Greatly prolonged | [9] |
| IPSP Amplitude | Unchanged | Unchanged | [9] |
| GABAA Receptor-Mediated Synaptic Current Decay Time Constant | 16 ms | 250 ms | [9] |
| Spontaneous Miniature IPSPs | Unaffected | Unaffected | [9] |
| Epileptiform Bursting (induced by 8 mM K+) | Present | Inhibited | [9] |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices for electrophysiology.[10][11][12][13]
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Dissection dish with ice-cold, oxygenated cutting solution
-
Incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (Sucrose-based aCSF):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) for Recording:
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 2 mM
-
CaCl2: 2 mM
-
Glucose: 10 mM
-
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and glue it to the vibratome stage.
-
Cut 300-400 µm thick coronal or horizontal slices in ice-cold, oxygenated cutting solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before starting the recordings.
Electrophysiological Recording
Equipment:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier
-
Data acquisition system
-
Micromanipulators
-
Recording chamber with perfusion system
-
Stimulation electrode
-
Recording electrode (borosilicate glass)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Place a stimulating electrode in the desired presynaptic pathway (e.g., Schaffer collaterals).
-
Pull a recording electrode with a resistance of 3-6 MΩ and fill it with the appropriate internal solution.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 or CA3 region of the hippocampus.
-
Record baseline synaptic responses (e.g., evoked IPSCs) for a stable period.
-
Bath-apply this compound at the desired concentration (e.g., 10-25 µM) and record the changes in synaptic responses.
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in distilled water or DMSO.
-
Store the stock solution at -20°C in small aliquots.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in the recording aCSF.
Visualizations
Signaling Pathway of a GABAergic Synapse and the Effect of Tiagabine
Caption: Mechanism of tiagabine action at a GABAergic synapse.
Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Workflow for a typical hippocampal slice electrophysiology experiment with tiagabine.
Logical Relationship of Tiagabine's Mechanism to its Electrophysiological Effects
Caption: Logical flow from tiagabine's mechanism to its observed effects.
References
- 1. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippocampal slice preparation for electrophysiology [protocols.io]
- 12. precisionary.com [precisionary.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Tiagabine Hydrochloride in Rodent Models of Seizures
Audience: Researchers, scientists, and drug development professionals.
Introduction Tiagabine hydrochloride is an anticonvulsant medication primarily utilized as an adjunctive therapy for partial seizures.[1][2] Its mechanism of action is linked to the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][3] Tiagabine selectively inhibits the GABA transporter 1 (GAT-1), thereby blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[4][5] This action increases the availability of GABA to bind with postsynaptic receptors, enhancing inhibitory neurotransmission and reducing the neuronal hyperexcitability that leads to seizures.[2][4] In rodent models, tiagabine has demonstrated efficacy in various seizure types, making it a valuable tool for epilepsy research.[6][7]
Mechanism of Action
The primary mechanism of tiagabine is the selective inhibition of the GAT-1 transporter. By blocking this transporter, tiagabine prevents the removal of GABA from the synapse, leading to an accumulation of GABA in the extracellular space. This enhances the activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors, resulting in a more pronounced and prolonged inhibitory effect on neuronal signaling.[4][5] This helps to suppress the propagation of neural impulses that contribute to seizures.[1][6]
Caption: Mechanism of this compound action.
Data Presentation
Efficacy of this compound in Rodent Seizure Models
Tiagabine has shown varied efficacy across different rodent models of seizures. It is particularly effective against seizures involving the GABAergic system.
| Rodent Model | Seizure Type | Species/Strain | Administration | Effective Dose (ED50 or Range) | Efficacy Notes | Reference(s) |
| Pentylenetetrazol (PTZ) | Tonic Convulsions | Mice & Rats | Intraperitoneal (IP) | ED50 (rats): Not specified; Effective at 0.5-2 mg/kg (mice) | Effective against the tonic phase.[1][6] Shows a biphasic or U-shaped dose-response curve.[1][6][8] | [1][6][8][9][10] |
| Amygdala Kindling | Focal & Secondarily Generalized | Rats | Intraperitoneal (IP) | ED50: 3 mg/kg | Potent anticonvulsant activity; 10 mg/kg completely blocked kindled seizures. | [11] |
| Audiogenic Seizures | Sound-induced | DBA/2 Mice | Intraperitoneal (IP) | ED50: 0.4 mg/kg | Potently blocks sound-induced seizures in susceptible strains. | [11] |
| Audiogenic Seizures | Sound-induced | Genetically Epilepsy-Prone Rats (GEPRs) | Intraperitoneal (IP) | ED50: 11 mg/kg (tonic), 30 mg/kg (clonic) | Effective against both tonic and clonic components. | [11] |
| DMCM-induced Seizures | Clonic Convulsions | Mice | Intraperitoneal (IP) | Not specified | Potent inhibition, but with a U-shaped dose-response curve where higher doses are less effective. | [11] |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Rats | Intraperitoneal (IP) | ED50: 40 mg/kg (neurotoxic doses) | Little to no efficacy at non-neurotoxic doses. | [6][11] |
| Bicuculline-induced Seizures | Generalized | Rats | Intraperitoneal (IP) | Ineffective | Not effective against seizures induced by GABA-A receptor antagonists. | [11] |
Pharmacokinetic Parameters of Tiagabine in Rodents
Understanding the pharmacokinetic profile of tiagabine is crucial for designing experiments.
| Parameter | Mouse | Rat | Reference(s) |
| Bioavailability (Oral) | 92% (at 20 mg/kg) | 25-30% (at 9-40 mg/kg) | [11] |
| Time to Peak Plasma Conc. (Tmax, Oral) | ~10 minutes | ~30 minutes | [11] |
| Elimination Half-life (Oral) | 3.3 - 5.8 hours | 1.6 - 4.5 hours | [11] |
| Volume of Distribution | ~3 L/kg | 1.3 - 1.6 L/kg | [11] |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model in Mice
This protocol describes an acute chemoconvulsant model to evaluate the anticonvulsant efficacy of tiagabine.
1. Animals:
-
House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the experiment.
2. Materials:
-
This compound (HCl)
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Pentylenetetrazol (PTZ)
-
Standard animal cages for observation
-
Syringes and needles (for IP administration)
-
Timer
3. Drug Preparation:
-
Tiagabine HCl Solution: Dissolve tiagabine HCl in the chosen vehicle to achieve the desired final concentrations (e.g., 0.5, 1.0, and 2.0 mg/kg).[9][10] The injection volume should be consistent, typically 10 mL/kg. Prepare fresh on the day of the experiment.
-
PTZ Solution: Dissolve PTZ in 0.9% saline to a concentration that allows for the administration of a convulsant dose (e.g., 40-45 mg/kg) in a standard injection volume.[9][12]
4. Experimental Procedure:
-
Divide mice into experimental groups (e.g., Vehicle control, Tiagabine 0.5 mg/kg, Tiagabine 1.0 mg/kg, Tiagabine 2.0 mg/kg), with n=8-10 animals per group.
-
Administer the appropriate dose of tiagabine HCl or vehicle via intraperitoneal (IP) injection.
-
After a 30-minute pretreatment period, administer PTZ via subcutaneous (SC) or IP injection.[8]
-
Immediately after PTZ injection, place each mouse in an individual observation cage and start the timer.
-
Observe the animals continuously for 30 minutes for the onset and severity of seizure activity.
5. Seizure Scoring:
-
Score the seizure severity for each animal using a modified Racine scale:
-
Score 0: No response.
-
Score 1: Ear and facial twitching.
-
Score 2: Myoclonic jerks, head nodding.
-
Score 3: Unilateral forelimb clonus.
-
Score 4: Rearing with bilateral forelimb clonus.
-
Score 5: Rearing and falling, generalized tonic-clonic seizure.
-
-
Record the latency (time to onset) of the first clonic and tonic-clonic seizure for each animal.
6. Data Analysis:
-
Compare the mean seizure scores between groups using a non-parametric test (e.g., Kruskal-Wallis test).
-
Analyze the differences in seizure latencies using ANOVA or t-tests.
-
Calculate the percentage of animals in each group that exhibit a score 5 seizure and analyze using Fisher's exact test.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two different anticonvulsant actions of tiagabine in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Increase in drug-induced seizure susceptibility of transgenic mice overexpressing GABA transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiagabine Hydrochloride Administration in Perforant Path Stimulation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of tiagabine hydrochloride in perforant path stimulation models, a key experimental paradigm for studying seizure modulation and synaptic plasticity. The following sections detail both in vivo and in vitro methodologies, summarize quantitative data on the effects of tiagabine, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a selective inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft.[1][2] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[2] The perforant path is a major excitatory input to the hippocampus, and its stimulation is a widely used model to induce and study epileptiform activity and synaptic plasticity phenomena such as long-term potentiation (LTP). The application of tiagabine in this model allows for the investigation of how enhanced GABAergic tone modulates seizure thresholds, neuronal excitability, and synaptic plasticity.
Data Presentation
The following table summarizes the quantitative effects of this compound on neuronal excitability in a hippocampal slice preparation. The data is adapted from a study investigating the impact of tiagabine on orthodromic population spikes (PSs) in CA1 pyramidal neurons following high-frequency stimulation (HFS) of the stratum radiatum, a model that provides insights into how tiagabine may modulate hyperexcitability.
| Treatment Group | Time Post-HFS | Unconditioned Population Spike Amplitude (% of Control) | Reference |
| Control | 200 ms | 35.4 ± 12.7% | [Jackson et al., 1999] |
| Control | 800 ms | 98.8 ± 12.4% | [Jackson et al., 1999] |
| Tiagabine (20 µM) | 200 ms | 7.8 ± 2.6% | [Jackson et al., 1999] |
| Tiagabine (20 µM) | 800 ms | 34.4 ± 18.5% | [Jackson et al., 1999] |
Table 1: Effect of Tiagabine on Population Spike Amplitude Following High-Frequency Stimulation. Data are presented as mean ± SE. The significant reduction in population spike amplitude in the presence of tiagabine indicates an enhancement of synaptic inhibition.[3]
Signaling Pathway
The primary mechanism of action of tiagabine is the inhibition of the GAT-1 transporter, which leads to an accumulation of GABA in the synaptic cleft. This enhances the activation of postsynaptic GABA-A and GABA-B receptors, resulting in increased inhibitory postsynaptic potentials (IPSPs) and a dampening of neuronal excitability. The following diagram illustrates this signaling pathway in the context of the perforant path synapse.
Caption: Tiagabine inhibits GAT-1, increasing synaptic GABA and enhancing inhibitory signals.
Experimental Protocols
In Vivo Administration of Tiagabine in a Rat Perforant Path Stimulation Model
This protocol is adapted for studies investigating the anticonvulsant effects of tiagabine in a perforant path stimulation-induced seizure model.
Materials and Reagents:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Alzet osmotic pumps
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment
Procedure:
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic apparatus.
-
Electrode Implantation: A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Osmotic Pump Implantation:
-
Dissolve this compound in the appropriate vehicle to achieve the desired daily dose (e.g., 50 mg/kg/day).
-
Fill Alzet osmotic pumps with the tiagabine solution or vehicle.
-
Implant the osmotic pumps subcutaneously in the dorsal region of the rat.
-
-
Recovery: Allow the animals to recover from surgery for at least 48 hours to ensure stable drug delivery.
-
Perforant Path Stimulation:
-
Connect the implanted stimulating electrode to a stimulus generator.
-
Deliver high-frequency stimulation to the perforant path (e.g., 20 Hz trains for 10 seconds, repeated every minute for a total duration of 1-2 hours) to induce epileptiform activity.
-
-
Data Acquisition and Analysis:
-
Record electrophysiological signals from the dentate gyrus.
-
Monitor behavioral seizures.
-
Analyze the recorded data for seizure duration, frequency, and electrographic characteristics.
-
In Vitro Administration of Tiagabine in a Rat Hippocampal Slice Perforant Path Stimulation Model
This protocol is designed for electrophysiological studies on the effects of tiagabine on synaptic transmission and plasticity in the perforant path.
Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome or tissue chopper
-
Slice incubation/recording chamber
-
Stimulating and recording electrodes (e.g., glass micropipettes)
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize a rat and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.
-
-
Slice Placement and Electrode Positioning:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the perforant path and a recording electrode in the granule cell layer of the dentate gyrus to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms duration every 30 seconds) to establish a stable baseline fEPSP recording for at least 20 minutes. The stimulus intensity should be set to elicit 50% of the maximal response.
-
-
Tiagabine Application:
-
Prepare a stock solution of this compound and dilute it in aCSF to the final desired concentration (e.g., 20 µM).
-
Switch the perfusion to the tiagabine-containing aCSF and record for at least 30-40 minutes to observe the effect of the drug on baseline synaptic transmission.
-
-
Perforant Path Stimulation Protocol:
-
After drug application, deliver a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, with a 20-second inter-train interval) to induce long-term potentiation (LTP) or a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) to induce long-term depression (LTD).
-
-
Post-Stimulation Recording and Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-stimulation.
-
Analyze the data by measuring the slope of the fEPSP and comparing the post-stimulation responses to the pre-stimulation baseline.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro experiment investigating the effects of tiagabine on perforant path-mediated synaptic plasticity.
Caption: Workflow for in vitro tiagabine studies in hippocampal slices.
References
- 1. Tiagabine induced modulation of oscillatory connectivity and activity match PET-derived, canonical GABA-A receptor distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tiagabine Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of tiagabine hydrochloride's efficacy as both an anticonvulsant and anxiolytic agent. The protocols detailed below cover in vitro and in vivo methodologies to robustly assess its mechanism of action and therapeutic potential.
Introduction
This compound is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the GABA transporter 1 (GAT-1), leading to increased extracellular concentrations of GABA, the main inhibitory neurotransmitter in the central nervous system.[3][4] This enhancement of GABAergic signaling is believed to be the basis for its anticonvulsant effects, making it an approved adjunctive therapy for partial seizures.[1][5][6] Additionally, its potential anxiolytic properties are being explored for off-label indications such as anxiety disorders.[4][7]
These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy, from its molecular target engagement to its behavioral effects in established animal models.
GABAergic Signaling Pathway and Tiagabine's Mechanism of Action
The following diagram illustrates the GABAergic synapse and the mechanism by which this compound exerts its effects.
Experimental Workflows
The following diagrams outline the logical progression of experiments for evaluating the anticonvulsant and anxiolytic efficacy of this compound.
Anticonvulsant Efficacy Workflow
Anxiolytic Efficacy Workflow
Experimental Protocols
In Vitro Assays
4.1.1 GAT-1 Binding Assay
-
Objective: To determine the binding affinity of this compound to the GAT-1 transporter.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).
-
Incubate the membrane preparations with a radiolabeled ligand specific for GAT-1 (e.g., [³H]tiagabine or a suitable analog) in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) through non-linear regression analysis.
-
4.1.2 [³H]GABA Uptake Assay
-
Objective: To measure the functional inhibition of GABA uptake by this compound.
-
Methodology:
-
Use primary neuronal cultures or synaptosomes prepared from rodent brain tissue.
-
Pre-incubate the cells or synaptosomes with varying concentrations of this compound.
-
Initiate GABA uptake by adding [³H]GABA to the incubation medium.
-
After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of GABA uptake (IC₅₀).
-
4.1.3 Hippocampal Slice Electrophysiology
-
Objective: To assess the effect of this compound on GABAergic inhibitory postsynaptic currents (IPSCs).
-
Methodology:
-
Prepare acute hippocampal slices from adult rodents.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record spontaneous or evoked IPSCs in the presence of glutamate receptor antagonists to isolate GABAergic currents.
-
Bath-apply this compound at various concentrations and record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.[8]
-
In Vivo Models for Anticonvulsant Efficacy
4.2.1 Maximal Electroshock (MES) Seizure Model
-
Objective: To evaluate the efficacy of this compound against generalized tonic-clonic seizures.[9]
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Methodology:
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), deliver a suprathreshold electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The endpoint is the protection against tonic hindlimb extension.
-
4.2.2 Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Objective: To assess the efficacy of this compound against clonic seizures.[10]
-
Animal Model: Male Wistar rats (150-200 g).
-
Methodology:
-
Administer this compound or vehicle (i.p.) at various doses.
-
After the pretreatment time, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes and record the latency to the first clonic convulsion and the seizure severity based on a standardized scoring scale.
-
4.2.3 Kindling Model
-
Objective: To evaluate the effect of this compound on the development and expression of focal seizures that generalize.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Methodology:
-
Surgically implant a bipolar electrode into the amygdala.
-
After recovery, deliver a sub-threshold electrical stimulus daily to induce afterdischarges.
-
Continue daily stimulation until stable, generalized seizures are consistently elicited (kindled state).
-
Administer this compound or vehicle before the daily stimulation and assess its effect on seizure severity, afterdischarge duration, and the generalization of seizures.
-
In Vivo Models for Anxiolytic Efficacy
4.3.1 Open Field Test (OFT)
-
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[11]
-
Animal Model: Male C57BL/6 mice (25-30 g).
-
Methodology:
-
Administer this compound or vehicle (i.p.) at various doses.
-
After the pretreatment time, place each mouse in the center of a square arena (e.g., 50x50 cm) and allow it to explore for a set period (e.g., 10 minutes).
-
Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Anxiolytic effects are indicated by increased time in the center.
-
4.3.2 Elevated Plus Maze (EPM)
-
Objective: To measure anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12]
-
Animal Model: Male Wistar rats (200-250 g).
-
Methodology:
-
Administer this compound or vehicle (i.p.) at various doses.
-
After the pretreatment time, place each rat in the center of a plus-shaped maze with two open and two closed arms, elevated above the floor.
-
Record the number of entries into and the time spent in the open and closed arms for 5 minutes. Anxiolytic activity is indicated by an increase in the time spent and entries into the open arms.
-
4.3.3 Light-Dark Box Test
-
Objective: To assess anxiety-like behavior based on the conflict between the exploratory drive of mice and their innate aversion to brightly lit areas.[13]
-
Animal Model: Male BALB/c mice (20-25 g).
-
Methodology:
-
Administer this compound or vehicle (i.p.) at various doses.
-
After the pretreatment time, place each mouse in the dark compartment of a two-chambered box.
-
Allow the mouse to freely explore both the dark and the brightly lit compartments for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic effects are suggested by an increase in the time spent in the light compartment.
-
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Tiagabine HCl |
| GAT-1 Binding | IC₅₀ (nM) | |
| [³H]GABA Uptake | IC₅₀ (nM) | |
| Hippocampal Slice Electrophysiology | % Increase in IPSC Amplitude (at 10 µM) | |
| % Prolongation of IPSC Decay (at 10 µM) |
Table 2: Anticonvulsant Efficacy of this compound in Animal Models
| Model | Dose (mg/kg) | % Protection (MES) | Latency to Clonic Seizure (s) (PTZ) | Seizure Severity Score (Kindling) |
| Vehicle | - | |||
| Tiagabine HCl | 1 | |||
| 3 | ||||
| 10 | ||||
| Positive Control | - |
Table 3: Anxiolytic Efficacy of this compound in Animal Models
| Model | Dose (mg/kg) | Time in Center (s) (OFT) | Time in Open Arms (s) (EPM) | Time in Light Box (s) (Light-Dark) |
| Vehicle | - | |||
| Tiagabine HCl | 0.5 | |||
| 1 | ||||
| 2 | ||||
| Positive Control | - |
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the preclinical assessment of this compound's efficacy. By systematically evaluating its effects from the molecular to the behavioral level, researchers can gain a comprehensive understanding of its therapeutic potential as an anticonvulsant and anxiolytic agent. The structured data presentation and clear experimental designs will facilitate the generation of high-quality, reproducible data essential for drug development and scientific advancement.
References
- 1. m.youtube.com [m.youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tiagabine - Wikipedia [en.wikipedia.org]
- 5. This compound TabletsRx only [dailymed.nlm.nih.gov]
- 6. This compound Tablets [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. transpharmation.com [transpharmation.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 12. inotiv.com [inotiv.com]
- 13. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tiagabine Hydrochloride Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1][2][3][4] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2][3][5] This mechanism of action underlies its use as an anticonvulsant medication for the treatment of partial seizures.[2][3] In vitro cell culture models are indispensable tools for characterizing the pharmacological effects of tiagabine, elucidating its mechanism of action, and assessing its potential neurotoxicity.
These application notes provide detailed protocols for utilizing various cell culture models to evaluate the effects of this compound. The described methods cover the assessment of its primary pharmacological activity (GABA uptake inhibition), its impact on neuronal viability and cytotoxicity, and its influence on neuronal network activity.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the in vitro effects of this compound from various studies.
| Cell Model | Assay | Parameter | Value | Reference |
| CHO cells expressing GAT-1 | [3H]GABA Uptake | IC50 | 49 nM | [6][7][8] |
| Rat Brain Synaptosomes | [3H]GABA Uptake | IC50 | 67 nM | [9][10] |
| Primary Cultured Neurons | [3H]GABA Uptake | IC50 | 446 nM | [9][10] |
| Primary Cultured Glial Cells | [3H]GABA Uptake | IC50 | 182 nM | [9][10] |
| HEK293 cells expressing human GAT1 | [3H]GABA Uptake | IC50 | 390 ± 30 nM | [11] |
| HEK cells stably expressing rGAT1 | [3H]-GABA Uptake | IC50 | 0.64 ± 0.07 µM | [[“]] |
Table 1: Potency of this compound in GABA Uptake Inhibition. This table presents the half-maximal inhibitory concentration (IC50) values of tiagabine in various in vitro models assessing GABA uptake.
| Cell Model | Assay | Tiagabine Concentration | Effect | Reference |
| Astrocyte-microglia co-culture | MTT Assay | 10, 20, 50 µg/ml | Significant, concentration-dependent decrease in glial cell viability. | [8] |
| Astrocyte-microglia co-culture | MTT Assay | 1 µg/ml | No significant effect on glial cell viability. | [8] |
| Rat Cortical Astrocytes | DNA Damage | 20, 50 µg/ml | Induced DNA damage. | [8] |
| Rat Cortical Astrocytes | DNA Damage | 1, 10 µg/ml | Did not cause DNA damage. | [8] |
Table 2: Cytotoxicity of this compound in Glial Cells. This table summarizes the reported cytotoxic effects of tiagabine at various concentrations on primary glial cell cultures.
Signaling Pathway and Experimental Workflows
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Tiagabine and zonisamide differentially regulate the glial properties in an astrocyte-microglia co-culture model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 [mdpi.com]
- 9. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tiagabine induced modulation of oscillatory connectivity and activity match PET-derived, canonical GABA-A receptor distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
Troubleshooting & Optimization
Tiagabine Hydrochloride Solubility: A Technical Support Resource
For researchers, scientists, and drug development professionals working with tiagabine hydrochloride, achieving consistent and accurate aqueous solubility is crucial for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the dissolution of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is generally described as sparingly soluble to soluble in water.[1][2] Published data indicates a solubility of up to 25 mM in water and 10 mg/mL in H2O.[3] However, the actual achievable concentration can be influenced by various factors such as pH, temperature, and the presence of other solutes.
Q2: I'm observing incomplete dissolution or precipitation of my this compound solution. What are the possible causes?
A2: Several factors can contribute to this issue:
-
pH of the solution: this compound's solubility is pH-dependent. It is more soluble in aqueous base.[1][4] If your aqueous solution is neutral or acidic, you may encounter solubility limitations.
-
Temperature: While specific data is limited in the provided search results, temperature can influence the solubility of many compounds. Attempting to dissolve the compound at room temperature might not be sufficient to reach higher concentrations.
-
Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound under your specific experimental conditions.
-
Purity of the compound: Impurities in the this compound powder could affect its dissolution characteristics.
-
Degradation: Tiagabine can degrade under certain conditions, such as in the presence of oxidizing agents, which could potentially lead to the formation of less soluble byproducts.[5][6]
Q3: How can I improve the aqueous solubility of this compound?
A3: To enhance solubility, consider the following approaches:
-
Adjusting the pH: Increasing the pH of the aqueous solution can significantly improve solubility. This compound is noted to be soluble in aqueous base.[1][4] One source suggests it is soluble in 1 eq. NaOH to 100 mM.[3]
-
Using co-solvents: The use of organic co-solvents like DMSO or ethanol, followed by dilution in an aqueous buffer, is a common strategy. This compound is soluble in DMSO and ethanol.[7][8]
-
Complexation: The use of complexing agents like 2-hydroxypropyl-beta-cyclodextrin (2-HPβCD) has been shown to improve the chemical stability and may also enhance the aqueous solubility of tiagabine.[9][10]
-
Gentle heating: A patent for the preparation and purification of this compound mentions dissolving the compound in distilled water by heating to approximately 67-72 °C.[11] This suggests that controlled heating could be a viable method to aid dissolution.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: For a detailed, step-by-step guide, please refer to the Experimental Protocols section below. A general approach involves dissolving the compound in a minimal amount of a suitable organic solvent like DMSO and then diluting it with the desired aqueous buffer. Direct dissolution in aqueous solutions may require pH adjustment or heating.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy solution or visible particles after attempting to dissolve in water. | The concentration exceeds the solubility limit at the current pH and temperature. | 1. Increase the pH of the solution by adding a small amount of a suitable base (e.g., NaOH).2. Gently warm the solution while stirring.3. Prepare a more dilute solution.4. Consider preparing a stock solution in an organic solvent first. |
| Precipitate forms over time in a previously clear aqueous solution. | The solution is supersaturated, or the compound is degrading. | 1. Store the solution at the recommended temperature (some sources suggest freezing aliquots at -20°C).[12]2. Ensure the pH of the solution is stable.3. Prepare fresh solutions before each experiment. |
| Inconsistent results between experiments using the same prepared solution. | The compound may be degrading in the aqueous solution, or there is incomplete initial dissolution. | 1. Verify the stability of this compound under your specific storage conditions. Stability studies have shown it to be stable for certain periods in specific oral liquid vehicles.[13][14]2. Ensure complete dissolution by visual inspection and, if necessary, brief sonication.3. Prepare fresh solutions for each set of experiments. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference |
| Water | Sparingly soluble | [1][2] |
| Water | Soluble up to 25 mM | [3] |
| Water | 10 mg/mL, clear | |
| Water | 11 mg/mL | [8] |
| 1 eq. NaOH | 100 mM | [3] |
| DMSO | 100 mM | [12] |
| DMSO | ~30 mg/mL | [7] |
| DMSO | 82 mg/mL | [8] |
| Ethanol | ~30 mg/mL | [7] |
| Ethanol | 82 mg/mL | [8] |
| Methanol | Soluble | [15] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final volume of purified water.
-
While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise until the powder dissolves completely.
-
Monitor the pH to ensure it remains within a range suitable for your experiment.
-
Add the remaining purified water to reach the final desired concentration.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any potential microparticulates.
-
Store the solution appropriately, for instance, in aliquots at -20°C.[12]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Weigh the this compound powder and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
To prepare the aqueous working solution, dilute the DMSO stock solution with your desired aqueous buffer to the final concentration.
-
Important: Add the DMSO stock to the aqueous buffer slowly while stirring to avoid precipitation. The final concentration of DMSO should be kept as low as possible to minimize its effects on the experiment.
Visual Guides
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
References
- 1. This compound TabletsRx only [dailymed.nlm.nih.gov]
- 2. Tiagabine: Package Insert / Prescribing Information [drugs.com]
- 3. This compound, GAT-1 inhibitor (CAS 145821-59-6) | Abcam [abcam.com]
- 4. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103570703A - Preparation and purifying method of this compound - Google Patents [patents.google.com]
- 12. This compound | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 13. This compound 1 mg/mL Oral Liquid [uspharmacist.com]
- 14. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
Technical Support Center: Tiagabine Hydrochloride in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of tiagabine hydrochloride observed in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory activity is believed to be the primary mechanism for its anticonvulsant effects.
Q2: What are the most common central nervous system (CNS) side effects of tiagabine in animal models?
The most frequently observed CNS side effects in animal models are related to its GABA-enhancing mechanism and include sedation, ataxia (impaired coordination), and cognitive impairment.[1]
Q3: Are there any cardiovascular side effects associated with tiagabine administration in animal studies?
Cardiovascular effects have been observed, particularly at higher doses. These can include changes in blood pressure and heart rate. However, some studies suggest that at clinically relevant doses, tiagabine has limited cardiovascular activity.[1][2]
Q4: Have any gastrointestinal side effects been reported in animal models?
Yes, tiagabine has been shown to have an inhibitory effect on gastrointestinal motility in mice.[1]
Troubleshooting Guides
Issue: Unexpected Sedation or Ataxia in Rodents
Symptoms:
-
Reduced exploratory locomotor activity.
-
Impaired performance on the rotarod test.
-
Difficulty with traction tests.
Possible Causes and Solutions:
-
Dose-Related Effects: Sedation and ataxia are known dose-dependent side effects of tiagabine.
-
Troubleshooting Step: Review the dose administered. Consider reducing the dose to a lower effective range for your specific seizure model. The therapeutic index (ratio of a toxic dose to a therapeutic dose) can be narrow.
-
-
Species and Strain Sensitivity: Different rodent species and strains may exhibit varying sensitivity to the sedative effects of tiagabine.
-
Troubleshooting Step: If possible, compare your results with data from similar strains. Consider conducting a dose-response study in your specific animal model to determine the optimal therapeutic window with minimal side effects.
-
Issue: Cognitive Impairment in Learning and Memory Tasks
Symptoms:
-
Poor performance in memory-based tasks, such as the one-trial avoidance learning test in mice.[1]
Possible Causes and Solutions:
-
GABAergic-Mediated Cognitive Effects: Enhanced GABAergic inhibition can interfere with cognitive processes.
-
Troubleshooting Step: Be aware that cognitive impairment is a potential side effect, particularly at higher doses. When designing experiments to assess both anticonvulsant efficacy and cognitive function, it is crucial to carefully select doses that balance these outcomes. Interestingly, tolerance to cognitive impairment has been observed with subchronic administration in mice, while anticonvulsant efficacy was maintained.[1]
-
Data on Side Effects of this compound in Animal Models
Central Nervous System (CNS) Side Effects
| Animal Model | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mouse | Exploratory Locomotor Activity | > ED50 for anticonvulsant activity | Reduced activity | [1] |
| Traction Test | > ED50 for anticonvulsant activity | Reduced performance | [1] | |
| Rotarod Performance | > ED50 for anticonvulsant activity | Reduced performance | [1] | |
| One-Trial Avoidance Learning | 3 or 10 | Impaired memory | [1] | |
| Rat | Exploratory Locomotor Activity | > ED50 for anticonvulsant activity | Reduced activity | [1] |
| Traction Test | > ED50 for anticonvulsant activity | Reduced performance | [1] | |
| Rotarod Performance | > ED50 for anticonvulsant activity | Reduced performance | [1] |
Cardiovascular Side Effects
| Animal Model | Administration | Dose (mg/kg) | Observed Effect | Reference |
| Rat | i.v. | Not specified | Transient increase in blood pressure with a decrease in heart rate at high doses. | [1] |
| Dog | Intragastric (i.g.) | 0.25 and 0.5 | Mild to moderate sedation. | [1] |
| Intragastric (i.g.) | 5 | Pronounced initial excitation followed by deep sedation. | [1] | |
| Intraduodenal | 10 and 30 | Marked respiratory depression. | [1] | |
| Intravenous (i.v.) | 3 | Intermittent rigidity of limb muscles and clonic seizures in some animals. | [1] | |
| Rat | Intraperitoneal (i.p.) | 100 | No significant effect on PQ, QRS, QT, and QTc intervals. Heart rate showed a non-significant decrease. | [2] |
Gastrointestinal Side Effects
| Animal Model | Administration | Dose (mg/kg) | Observed Effect | Reference |
| Mouse | Intravenous (i.v.) | 3 and 30 | Dose-dependent increase in gastrointestinal transit time (inhibitory effect on motility). | [1] |
Experimental Protocols
Assessment of Neurotoxicity in Rodents (Rotarod Test)
Objective: To evaluate the effect of this compound on motor coordination and balance.
Methodology:
-
Apparatus: An accelerating rotarod treadmill for mice or rats.
-
Acclimation and Baseline:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to testing to establish a baseline performance.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Testing:
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
The rod is set to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a specific period (e.g., 5 minutes).
-
Record the latency to fall from the rod or the time the animal remains on the rod for the maximum duration.
-
-
Data Analysis:
-
Compare the latency to fall between the tiagabine-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Cardiovascular Safety Assessment in Conscious Dogs
Objective: To assess the effects of this compound on cardiovascular parameters.
Methodology:
-
Animal Model: Chronically-instrumented dogs with telemetry implants for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimation and Baseline Recording:
-
Allow the animals to acclimate to the study environment.
-
Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle control, typically via oral gavage.
-
-
Data Collection:
-
Continuously record ECG, arterial blood pressure (systolic, diastolic, mean), and heart rate for a defined period post-dose (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT, QTc) compared to baseline and vehicle control.
-
Visualizations
Caption: General experimental workflow for assessing side effects of tiagabine HCl.
Caption: Mechanism of action of this compound at the synapse.
References
interpreting unexpected results in tiagabine hydrochloride experiments
Welcome to the technical support center for tiagabine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo experiments involving this selective GABA reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By binding to GAT-1 on presynaptic neurons and glial cells, it blocks the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][3] This action increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, making more of it available to bind to postsynaptic receptors.[3][4] This enhancement of GABAergic transmission leads to a decrease in neuronal excitability.[3] Structural studies have shown that tiagabine locks the GAT-1 transporter in an inward-open conformation, effectively blocking the GABA release pathway and suppressing neurotransmitter uptake.[5]
Q2: We are observing a paradoxical increase in neuronal excitability or seizure-like activity in our model. Why might this occur?
A2: This is a documented, though unexpected, effect. Post-marketing reports for clinical use have shown that tiagabine can be associated with new-onset seizures and status epilepticus, even in individuals without a history of epilepsy and at low doses.[6][7][8][9] Several factors could contribute to this in an experimental setting:
-
Dose-Dependence: High concentrations may lead to excessive GABAergic inhibition, potentially disrupting the delicate balance of neural circuits and leading to hypersynchrony. Seizures have been reported in patients taking daily doses as low as 4 mg/day.[9]
-
Model Specificity: In certain animal models, such as the WAG/Rij rat model for absence epilepsy, tiagabine has been shown to dose-dependently increase the number and duration of spike-wave discharges.[10] This suggests that enhancing GABAergic function can be pro-convulsant in specific non-convulsive epilepsy models.[10]
-
Off-Label Effects: The pro-convulsant effect is a known risk associated with the off-label use of tiagabine.[6][11] In experimental models not specifically designed for partial seizures, this paradoxical effect may be more prominent.
Q3: How stable is this compound in experimental solutions, and what are its degradation products?
A3: this compound shows variable stability depending on the vehicle and storage conditions.
-
In Solution: When compounded in oral suspensions (e.g., Ora-Plus:Ora-Sweet or methylcellulose:syrup), it can remain stable for several weeks to months, particularly at refrigerated temperatures (4°C).[12][13] At room temperature (25°C), stability is reduced.[12]
-
Degradation: Tiagabine is susceptible to degradation through oxidative pathways.[14][15] The primary site of oxidative attack is the double bond in the molecule's structure.[14][15] This can lead to the formation of various degradation products, including dihydroxy, ketohydroxy, and ketone derivatives.[14][15] Researchers should be aware that the presence of oxidizing agents or prolonged exposure to air could lead to the formation of these impurities, potentially confounding experimental results.
Q4: We are conducting electrophysiological recordings and observe a significant prolongation of inhibitory postsynaptic potentials (IPSPs). Is this expected?
A4: Yes, this is an expected outcome of tiagabine's mechanism of action. By preventing GABA reuptake, tiagabine allows GABA to remain in the synaptic cleft for a longer duration. Studies using rat hippocampal slice cultures have demonstrated that tiagabine (10-25 µM) greatly prolongs the duration of monosynaptic IPSPs without affecting their amplitude.[16] This effect is due to the extended presence of GABA acting on postsynaptic GABAA receptors. The research also noted the emergence of a GABAB receptor-mediated component that was not detectable under control conditions, further contributing to the prolonged inhibition.[16]
Q5: Are there other unexpected pharmacological effects we should be aware of?
A5: Beyond paradoxical seizure activity, some studies have revealed other effects that may be unexpected in a preclinical setting:
-
Neuroinflammation: Tiagabine has been shown to have a neuroprotective role by inhibiting microglial activation. In mouse models of Parkinson's disease, tiagabine pretreatment attenuated microglial activation and protected dopaminergic neurons.[17] This anti-inflammatory effect may be a confounding factor in studies of neurodegenerative or neuroinflammatory diseases.
-
Cognitive Effects: While generally not associated with significant cognitive impairment, common side effects in clinical use include difficulty with concentration, confusion, and somnolence, which could manifest in behavioral assays.[1][7][8]
-
Cardiovascular Effects: Tachycardia has been reported as a clinical side effect.[4][18] However, detailed preclinical studies suggest tiagabine does not directly target key cardiac ion channels (Kv11.1, Nav1.5, Cav1.2) and is not believed to have a direct proarrhythmic effect on ventricular depolarization or repolarization.[19][20]
Troubleshooting Guides
Guide 1: Inconsistent or Lower-Than-Expected Efficacy in GABA Uptake Assays
If you are experiencing variable or low potency of tiagabine in your [3H]-GABA uptake assays, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare fresh tiagabine solutions for each experiment from a solid stock. 2. Avoid using solutions stored for extended periods at room temperature. 3. Use a stability-indicating method like HPLC to confirm the concentration and purity of your stock solution if issues persist.[13] | Tiagabine degrades via oxidation, which can reduce the concentration of the active compound and introduce impurities.[14][15] |
| Incorrect GAT Subtype | 1. Confirm the expression of GAT-1 in your experimental system (cell line, tissue preparation). 2. Be aware that tiagabine is highly selective for GAT-1 and has negligible affinity for GAT-2, GAT-3, or BGT1.[21] | If your system primarily expresses other GABA transporters, tiagabine will show low efficacy. |
| Assay Conditions | 1. Optimize incubation times and temperature. 2. Ensure the concentration of [3H]-GABA is appropriate for detecting competitive inhibition. 3. Verify the pH and ionic strength of your assay buffer. | Suboptimal assay parameters can affect transporter function and inhibitor binding, leading to inconsistent results. Tiagabine acts as a mixed-type inhibitor. |
| Drug Interactions | 1. If using co-treatments, check for potential interactions. For example, valproate may slightly increase free tiagabine levels.[8] 2. Be aware that tiagabine metabolism is heavily influenced by CYP3A4 inducers/inhibitors in vivo, which may be relevant for ex vivo studies using tissue from pre-treated animals.[11][22] | Other compounds can alter the effective concentration or binding characteristics of tiagabine. |
Guide 2: Interpreting Paradoxical Pro-Convulsant Activity
Encountering increased neuronal firing or seizure-like events can be counterintuitive. Use this guide to dissect the potential causes.
Experimental Protocols & Data
Protocol 1: [³H]-GABA Uptake Inhibition Assay
This protocol outlines a method for determining the IC₅₀ of tiagabine using cells expressing human GAT-1.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | System | Value | Reference(s) |
| IC₅₀ | GAT-1 expressed in CHO cells | 49 nM | [2] |
| IC₅₀ | [3H]GABA uptake into synaptosomal membranes | 67 nM | [18] |
| IC₅₀ | [3H]GABA uptake in HEK293S cells expressing human GAT-1 | 390 ± 30 nM | [5] |
| IC₅₀ | GABA uptake into cultured neurons | 446 nM | [18] |
| IC₅₀ | GABA uptake into cultured glial cells | 182 nM | [18] |
Table 2: Stability of Extemporaneously Compounded Tiagabine Suspensions
| Concentration & Vehicle | Storage Temp. | Duration | % of Original Concentration | Reference(s) |
| 1 mg/mL in Ora-Plus:Ora-Sweet | 4°C | 91 days | >95% | [12] |
| 1 mg/mL in 1% methylcellulose:syrup | 4°C | 91 days | >95% | [12] |
| 1 mg/mL in Ora-Plus:Ora-Sweet | 25°C | 70 days | >90% | [12] |
| 1 mg/mL in 1% methylcellulose:syrup | 25°C | 42 days | >90% | [12] |
| 6 mg/mL in Ora-Plus:Ora-Sweet | 3-5°C | 61 days | Stable (>90%) | [13] |
| 2 mg/mL in Ora-Plus:Ora-Sweet | 3-5°C | 40 days | Stable (>90%) | [13] |
Signaling Pathway Diagram
This diagram illustrates the effect of tiagabine on the GABAergic synapse.
References
- 1. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gabitril (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Tiagabine: Package Insert / Prescribing Information [drugs.com]
- 9. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of the GABA-uptake inhibitor tiagabine on electroencephalogram, spike-wave discharges and behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsy.com [epilepsy.com]
- 12. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 [mdpi.com]
- 20. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiagabine Hydrochloride Co-Administration Studies
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on drug interactions with tiagabine hydrochloride observed in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for tiagabine and how does it influence drug interactions?
A1: Tiagabine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] This is a critical factor in predicting and understanding drug-drug interactions. Co-administration of drugs that are potent inducers or inhibitors of CYP3A4 can significantly alter the plasma concentration of tiagabine, potentially affecting its efficacy and safety profile.
Q2: How do enzyme-inducing antiepileptic drugs (AEDs) affect the pharmacokinetics of tiagabine?
A2: Co-administration of hepatic enzyme-inducing AEDs such as carbamazepine, phenytoin, phenobarbital, and primidone significantly increases the clearance of tiagabine.[2][3] Population pharmacokinetic analyses have shown that tiagabine clearance is approximately 60% to 67% greater in patients receiving these enzyme-inducing drugs.[3][4] This results in a considerably shorter elimination half-life of tiagabine, reduced from 7-9 hours in non-induced individuals to 2-5 hours.[1][3][5] Consequently, patients on concomitant enzyme-inducing AEDs may require higher doses of tiagabine to achieve therapeutic plasma concentrations.[2]
Q3: Does tiagabine affect the pharmacokinetics of other co-administered AEDs?
A3: Tiagabine generally does not have a clinically significant effect on the steady-state plasma concentrations of other commonly used AEDs.[1]
-
Carbamazepine and Phenytoin: Studies have shown no statistically significant differences in the steady-state pharmacokinetic parameters of carbamazepine, its active metabolite carbamazepine epoxide, or phenytoin when tiagabine is co-administered.[6]
-
Valproate: Co-administration of tiagabine may cause a slight decrease of about 10-12% in the steady-state concentration of valproate.[1][3][7] This is generally not considered clinically significant given the broad therapeutic range of valproate.[7]
-
Phenobarbital and Primidone: No systematic changes in the concentrations of phenobarbital or primidone have been observed with the addition of tiagabine.[3]
Q4: What are the known pharmacodynamic interactions between tiagabine and other drugs?
A4: The most significant pharmacodynamic interaction is the potential for additive central nervous system (CNS) depression when tiagabine is co-administered with other CNS depressants. This includes alcohol, benzodiazepines, barbiturates, and other sedative-hypnotics.[8] Symptoms can include increased dizziness, somnolence, and impaired concentration. A study on the interaction between tiagabine and midazolam (a benzodiazepine) in rats concluded that the interaction was additive rather than synergistic.
Q5: Are there any other significant drug interactions with tiagabine that have been reported?
A5: A clinically significant interaction has been reported with gemfibrozil, a lipid-lowering agent. In a case study, a single dose of gemfibrozil led to a 59% and 75% increase in total tiagabine serum concentrations at 2 and 5 hours, respectively, resulting in symptoms of tiagabine toxicity.[9] This is believed to be a pharmacokinetic interaction, although the exact mechanism has not been fully elucidated.
Quantitative Data Summary
The following tables summarize the quantitative data from key co-administration studies.
Table 1: Effect of Co-administered Drugs on Tiagabine Pharmacokinetics
| Co-administered Drug(s) | Effect on Tiagabine Pharmacokinetics | Study Population | Reference(s) |
| Enzyme-inducing AEDs (Carbamazepine, Phenytoin, Phenobarbital, Primidone) | ~60-67% increase in clearance | Patients with epilepsy | [3][4] |
| Enzyme-inducing AEDs | Reduction of elimination half-life from 7-9 hours to 2-5 hours | Patients with epilepsy | [1][3][5] |
| Gemfibrozil | 59% increase in total serum concentration at 2 hours; 75% increase at 5 hours | Case report (1 patient) | [9] |
| Cimetidine | No effect on pharmacokinetics | Patients taking tiagabine chronically | [3] |
Table 2: Effect of Tiagabine on Co-administered Antiepileptic Drugs
| Co-administered AED | Effect of Tiagabine on AED Pharmacokinetics | Study Population | Reference(s) |
| Carbamazepine | No effect on steady-state plasma concentrations | Patients with epilepsy | [3][6] |
| Phenytoin | No effect on steady-state plasma concentrations | Patients with epilepsy | [3][6] |
| Valproate | ~10-12% decrease in steady-state concentrations (Cmax and AUC) | Patients with epilepsy | [1][3][7] |
| Phenobarbital/Primidone | No systematic changes in concentrations | Patients with epilepsy | [3] |
Experimental Protocols
Study of Tiagabine Co-administration with Carbamazepine or Phenytoin
-
Objective: To examine the potential effect of tiagabine on the steady-state pharmacokinetics and safety of carbamazepine and phenytoin.
-
Study Design: Two separate single-center, open-label studies.
-
Participants: 12 adult patients with seizures controlled by a stable, individualized dose of either carbamazepine or phenytoin in each study.
-
Methodology:
-
Day 1 (Baseline): Pharmacokinetic profiling of the baseline AED (carbamazepine or phenytoin) was conducted.
-
Days 2-18 (Titration and Co-administration): Tiagabine was initiated and titrated from 8 mg/day up to 48 mg/day (or the maximum tolerated dose) while the baseline AED dosage was maintained.
-
Day 18 (Follow-up): Pharmacokinetic assessment of the baseline AED was repeated.
-
-
Pharmacokinetic Analysis: Plasma concentrations of the AEDs and their metabolites were measured at steady state, and key pharmacokinetic parameters (e.g., AUC, Cmax, Cmin) were compared between Day 1 and Day 18.[6]
Study of Tiagabine Co-administration with Valproate
-
Objective: To evaluate the effect of tiagabine on the steady-state pharmacokinetics of valproate.
-
Study Design: A single-center, open-label study.
-
Participants: 12 adult patients with seizures controlled by a stable, individualized dose of valproate.
-
Methodology:
-
Day 1 (Baseline): Pharmacokinetic profiling of valproic acid was performed.
-
Days 2-14 (Titration and Co-administration): Tiagabine was initiated and titrated from 8 mg/day up to 24 mg/day (or the maximum tolerated dose) while the valproate dosage was kept constant.
-
Day 14 (Follow-up): Pharmacokinetic assessment of valproic acid was repeated.
-
-
Pharmacokinetic Analysis: The mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) for valproic acid were compared between baseline and after co-administration with tiagabine.[7]
Visualizations
Caption: Metabolic pathway of tiagabine and the influence of CYP3A4 inducers and inhibitors.
Caption: General experimental workflow for assessing pharmacokinetic drug interactions with tiagabine.
References
- 1. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tiagabine as add-on therapy in patients taking enzyme-inducing antiepilepsy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Population analysis of the pharmacokinetics of tiagabine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiagabine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of pharmacokinetic drug interactions between tiagabine and carbamazepine or phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of a clinically significant pharmacokinetic drug interaction between tiagabine and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Increase in tiagabine serum concentration with coadministration of gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tiagabine Hydrochloride and Carbamazepine for Anticonvulsant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of tiagabine hydrochloride, a selective GABA reuptake inhibitor, and carbamazepine, a well-established sodium channel blocker. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in clinical settings, and the experimental protocols used to evaluate their anticonvulsant potential.
Mechanism of Action
The anticonvulsant effects of tiagabine and carbamazepine are mediated through distinct molecular pathways. Tiagabine enhances GABAergic inhibition, while carbamazepine modulates neuronal excitability by targeting voltage-gated sodium channels.
This compound: Enhancing GABAergic Neurotransmission
This compound selectively inhibits the GABA transporter 1 (GAT-1), leading to an increase in the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This augmentation of GABAergic signaling results in a dampening of neuronal hyperexcitability.
Carbamazepine: Modulation of Voltage-Gated Sodium Channels
Carbamazepine exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in a use-dependent manner. It preferentially binds to the inactivated state of the channel, thereby prolonging the refractory period of the neuron and reducing its ability to fire high-frequency action potentials, which is a hallmark of seizure activity.
Clinical Efficacy Comparison
Direct head-to-head clinical trials comparing the efficacy of this compound and carbamazepine for seizure reduction are limited. The available data is primarily from monotherapy and add-on therapy trials for partial-onset seizures.
This compound Efficacy Data (Add-on Therapy)
The efficacy of tiagabine as an add-on therapy for partial seizures has been evaluated in several placebo-controlled trials.
| Trial Identifier/Reference | Patient Population | Primary Endpoint | Responder Rate (≥50% Seizure Reduction) - Tiagabine | Responder Rate (≥50% Seizure Reduction) - Placebo |
| Placebo-Controlled Trial | Refractory partial seizures | Reduction in seizure frequency | 33% | Not Reported |
| Placebo-Controlled Trial | Refractory partial seizures | Reduction in seizure frequency | 14% | 6% |
| Dose-Frequency Study | Refractory complex partial seizures | Reduction in 4-week seizure frequency | 27-31% | 10% |
Carbamazepine Efficacy Data (Monotherapy)
Carbamazepine has long been a standard treatment for partial seizures, and its efficacy has been established in numerous clinical trials.
| Trial Identifier/Reference | Patient Population | Primary Endpoint | 12-Month Remission Rate - Carbamazepine |
| 7-year Epilepsy Center Study | Partial epileptic patients | Time to first seizure and 12-month remission | 85.55% |
| Meta-analysis of RCTs | Epilepsy (various) | Seizure freedom rate at 12 months | 48% |
Note: Direct comparison of the efficacy data presented in these tables should be approached with caution due to differences in study design, patient populations, and endpoints.
A pooled analysis of two long-term, randomized follow-up studies comparing tiagabine and carbamazepine as monotherapy in newly diagnosed adult patients with partial epilepsy concluded that their efficacy was similar, though the primary focus of this analysis was on cognitive effects rather than seizure frequency reduction.[1]
Experimental Protocols for Anticonvulsant Efficacy Screening
Preclinical evaluation of anticonvulsant drugs heavily relies on standardized animal models that mimic different aspects of epileptic seizures. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure tests are two of the most widely used models.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Methodology:
-
Animal Model: Male albino mice (20-25 g) or rats (100-150 g).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension seizure (ED50) is calculated.
Pentylenetetrazol (PTZ) Induced Seizure Test
The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.
Methodology:
-
Animal Model: Male albino mice (18-25 g).
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.
-
PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: Protection is defined as the absence of clonic seizures for a specified duration.
-
Data Analysis: The ED50 of the test compound, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is determined.
Summary and Conclusion
References
A Comparative Analysis of Tiagabine Hydrochloride and Other GABA Reuptake Inhibitors for Researchers
For Immediate Release
This comprehensive guide provides an objective comparison of Tiagabine hydrochloride with other prominent GABA reuptake inhibitors, focusing on their performance based on available experimental data. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.
Introduction to GABA Reuptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Inhibiting these transporters increases the synaptic concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. Tiagabine, a selective GAT-1 inhibitor, is a notable example of a clinically approved drug leveraging this mechanism.
Comparative Performance of GABA Reuptake Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized GABA reuptake inhibitors. The data is primarily derived from studies utilizing radiolabeled GABA uptake assays in cell lines expressing specific GABA transporter subtypes.
Table 1: Inhibitory Potency (IC50) of GABA Reuptake Inhibitors at Cloned Human GABA Transporters
| Compound | hGAT-1 (μM) | hGAT-2 (μM) | hGAT-3 (μM) | hBGT-1 (μM) |
| Tiagabine | 0.07 | >1000 | >1000 | >1000 |
| NNC-711 | 0.04 | 171 | 1700 | 622 |
| SKF 89976-A | 0.4 | >1000 | >1000 | >1000 |
| CI-966 | 0.26 | >1000 | >1000 | >1000 |
Data sourced from Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology, 269(2), 219–224.
Table 2: Inhibitory Potency (IC50) of Tiagabine on [3H]GABA Uptake in Different Cell Types
| Cell Type | IC50 (nM) |
| Synaptosomal Membranes | 67 |
| Neurons (primary cell culture) | 446 |
| Glial Cells (primary cell culture) | 182 |
Data sourced from a study on the antiepileptic drug Tiagabine's interaction with key cardiac ion channels, which also reviewed its primary mechanism of action.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the GABA reuptake signaling pathway and a typical experimental workflow for evaluating GABA reuptake inhibitors.
Detailed Experimental Protocols
A fundamental method for comparing the potency of GABA reuptake inhibitors is the radiolabeled substrate uptake assay. Below is a generalized protocol based on common practices in the field.
Protocol: [3H]GABA Uptake Assay in HEK293 Cells Stably Expressing GAT-1
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporter-1 (GAT-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the transporter.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
One day prior to the assay, seed the cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Prepare serial dilutions of the test compounds (e.g., Tiagabine, NNC-711) in KRH buffer.
-
Add the diluted compounds to the respective wells and pre-incubate the cells for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding KRH buffer containing a fixed concentration of [3H]GABA (e.g., 10-50 nM) to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) where the uptake is linear.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent GAT-1 inhibitor like Tiagabine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of [3H]GABA uptake, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Clinical Efficacy and Safety Profile
Tiagabine is clinically approved as an adjunctive therapy for partial seizures.[2] While direct head-to-head clinical trials comparing Tiagabine with other specific GAT-1 inhibitors are limited due to the preclinical or investigational status of many of these compounds, comparisons with other antiepileptic drugs (AEDs) provide valuable context.
Studies have shown that in add-on therapy for refractory partial seizures, Tiagabine demonstrates efficacy in reducing seizure frequency compared to placebo.[2] However, in some comparative analyses with other second-generation AEDs, the efficacy of Tiagabine in achieving seizure freedom has been reported to be lower.[3]
The most common adverse effects associated with Tiagabine are typically related to the central nervous system and include dizziness, somnolence, nervousness, and tremor.[4] It is important for researchers and clinicians to consider the therapeutic window and potential for side effects when evaluating the clinical utility of any GABA reuptake inhibitor.
Conclusion
This compound is a potent and highly selective inhibitor of the GAT-1 transporter. In vitro studies consistently demonstrate its superior selectivity for GAT-1 over other GABA transporter subtypes when compared to some other inhibitors like NNC-711. This high selectivity likely contributes to its specific mechanism of action in enhancing GABAergic neurotransmission. The provided experimental protocols and workflows offer a standardized approach for the preclinical evaluation and comparison of novel GABA reuptake inhibitors. While clinical data provides a benchmark for Tiagabine's efficacy and safety, further research into other selective GAT-1 inhibitors may lead to the development of new therapeutic agents with improved profiles.
References
- 1. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 2. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
A Comparative Analysis of Tiagabine Hydrochloride and Vigabatrin in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent anti-epileptic drugs, tiagabine hydrochloride and vigabatrin, based on their performance in various preclinical epilepsy models. The information presented herein is supported by experimental data to assist researchers in making informed decisions for future studies and drug development endeavors.
Executive Summary
This compound and vigabatrin both enhance GABAergic inhibition to exert their anticonvulsant effects, but through distinct mechanisms. Tiagabine selectively inhibits the reuptake of GABA by blocking the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA in the synaptic cleft.[1][2][3] In contrast, vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the intracellular degradation of GABA, leading to a widespread increase in GABA levels within the brain.[4][5][6][7] These mechanistic differences translate to varied efficacy and neurochemical effects in preclinical epilepsy models.
Mechanism of Action
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Both tiagabine and vigabatrin leverage this system to control neuronal hyperexcitability characteristic of epilepsy.
Tiagabine: As a selective GAT-1 inhibitor, tiagabine's action is primarily at the synapse, prolonging the presence of synaptically released GABA.[8][9][10] This enhances phasic and tonic inhibition mediated by GABA-A receptors.
Vigabatrin: By irreversibly inhibiting GABA-T, vigabatrin leads to a substantial, widespread, and sustained increase in intracellular and extracellular GABA concentrations.[4][6][7][11] This global enhancement of GABAergic tone is thought to be the basis of its anticonvulsant activity.
Figure 1: GABAergic synapse and mechanisms of tiagabine and vigabatrin.
Comparative Efficacy in Preclinical Models
The differential mechanisms of tiagabine and vigabatrin are reflected in their varied efficacy across different animal models of epilepsy.
| Epilepsy Model | This compound | Vigabatrin | Key Findings |
| Pentylenetetrazol (PTZ)-Induced Seizures | Effective: Increases latency to seizures and can block clonic convulsions.[12][13] ED50 for tonic convulsions: 2 µmol/kg.[13] | Contradictory/Less Effective: One study reported no effect,[12] while another showed it increased seizure threshold after long-term administration.[14] | Tiagabine demonstrates more consistent and potent efficacy in acute PTZ models. |
| Maximal Electroshock (MES) Seizures | Effective: Reduces the incidence of MES-induced seizures.[12] | Ineffective: Reported to be without effect in this model.[12] | Tiagabine is effective against the spread of seizures, a key feature of the MES model, whereas vigabatrin is not. |
| Amygdala Kindling Model | Effective: Potent and dose-dependent anticonvulsant effects on kindled seizures.[15] An ED50 of 36 µmol/kg was obtained against focal seizures.[13] | Effective: Suppresses clonic convulsions in audiogenically kindled rats.[16] | Both drugs are effective in this model of temporal lobe epilepsy, which is relevant to their clinical use in partial seizures. |
| Sound-Induced Seizures (DBA/2 mice) | Highly Potent: ED50 of 1 µmol/kg for antagonizing tonic convulsions.[13] | Less Potent: ED50 of 3883 µmol/kg.[13] | Tiagabine is significantly more potent in this reflex epilepsy model. |
| Tuberous Sclerosis Complex (TSC) Mouse Model | Not extensively reported in available literature. | Highly Effective: Almost complete suppression of seizures in Tsc1GFAPCKO mice.[17] | Vigabatrin shows particular efficacy in this genetic epilepsy model, which may be linked to its effects on the mTOR pathway.[17] |
Experimental Protocols
Detailed methodologies for key experimental models are provided below.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized seizures and is predictive of efficacy against myoclonic and absence seizures.
-
Animals: Male BALB/c mice are commonly used.
-
Drug Administration: Tiagabine (0.5, 1, and 2 mg/kg) or vigabatrin is administered intraperitoneally (i.p.).[18]
-
PTZ Injection: A sub-convulsive dose of PTZ (e.g., 40 mg/kg) is injected i.p. every other day for a specified period (e.g., 21 days) to induce kindling.[18] For acute seizure tests, a convulsive dose (e.g., 80-99 mg/kg) is used.[2][14]
-
Observation: Animals are observed for seizure activity, which is scored based on a standardized scale (e.g., Racine scale). Latency to the first seizure and seizure severity are recorded.
-
EEG Monitoring: For more detailed analysis, cortical electrodes can be implanted to record electroencephalographic (EEG) activity and quantify spike discharges.[18]
Figure 2: Workflow for the PTZ-induced seizure model.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and assesses the ability of a drug to prevent seizure spread.
-
Animals: Male Sprague-Dawley rats or CF-1 mice are typically used.[19][20]
-
Drug Administration: The test compound is administered, usually orally (p.o.) or i.p., at a predetermined time before the electroshock.
-
Anesthesia and Electrodes: The corneas of the animals are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride).[20] Corneal electrodes are then applied.
-
Electroshock: A high-frequency alternating current (e.g., 60 Hz, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).[9][20]
-
Observation: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated.
Amygdala Kindling Model
This is a widely used model of temporal lobe epilepsy that mimics the progressive development of seizures (epileptogenesis).
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Electrode Implantation: A bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, a sub-threshold electrical stimulus is delivered daily. The stimulus parameters are typically a train of biphasic pulses (e.g., 50 Hz for 10 seconds) delivered multiple times a day for several days.[13]
-
Seizure Scoring: Behavioral seizures are scored using the Racine scale, and the afterdischarge duration is recorded via EEG.
-
Drug Testing: Once the animals are fully kindled (consistently exhibiting stage 5 seizures), the test drug is administered, and its effect on seizure threshold, severity, and duration is assessed.
Neurotoxicity and Side Effect Profile
Preclinical studies have highlighted differences in the neurotoxicity profiles of vigabatrin and tiagabine.
-
Vigabatrin: Long-term treatment with vigabatrin is associated with intramyelinic edema in the white matter of several brain regions in animal models.[21] There is also evidence of vigabatrin accumulation in the retina, which is a concern due to the known risk of visual field defects in humans.[21]
-
Tiagabine: In contrast, tiagabine does not appear to cause significant neurotoxicity or accumulate in the retina in preclinical studies.[21] The most common adverse effects observed in animal studies are generally mild and related to CNS depression, such as dizziness and somnolence.[3]
Conclusion
This compound and vigabatrin are both effective anticonvulsants that enhance GABAergic neurotransmission, albeit through different mechanisms. Preclinical data suggests that their efficacy varies depending on the specific epilepsy model, likely reflecting their distinct pharmacological actions. Tiagabine shows broad efficacy across several models, particularly those involving seizure spread and acute chemoconvulsants. Vigabatrin, while less effective in some standard screening models, demonstrates robust efficacy in the Tuberous Sclerosis Complex model, suggesting a more targeted therapeutic potential. The differing neurotoxicity profiles also represent a critical consideration for drug development and clinical application. This comparative guide underscores the importance of utilizing a range of preclinical models to fully characterize the anticonvulsant profile and potential liabilities of novel anti-epileptic drugs.
References
- 1. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazol-induced seizures [bio-protocol.org]
- 3. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Pentylenetetrazole-Induced Kindling Mouse Model [app.jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 11. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. A new rapid kindling variant for induction of cortical epileptogenesis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vigabatrin in low doses selectively suppresses the clonic component of audiogenically kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Tiagabine Hydrochloride and NNC-711: Efficacy, Selectivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent gamma-aminobutyric acid (GABA) reuptake inhibitors: tiagabine hydrochloride and NNC-711. Both compounds are recognized for their potent anticonvulsant properties, primarily achieved through the inhibition of the GAT-1 GABA transporter. This document synthesizes key experimental data to offer an objective comparison of their performance, outlines detailed methodologies for crucial experiments, and visually represents relevant biological and experimental pathways.
Executive Summary
This compound, a clinically approved antiepileptic drug, and NNC-711, a widely used research tool, are both highly selective inhibitors of the GAT-1 transporter.[1] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds enhance GABAergic transmission, leading to a reduction in neuronal excitability. Preclinical studies demonstrate that both compounds exhibit potent anticonvulsant effects in various animal models of epilepsy. However, their relative potency and pharmacokinetic profiles show notable differences. This guide delves into the specifics of these differences, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and NNC-711, facilitating a direct comparison of their pharmacological and pharmacokinetic properties.
Table 1: Comparative Selectivity for GABA Transporter Subtypes
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Selectivity Profile |
| This compound | Data not available from a direct comparative study | Data not available from a direct comparative study | Data not available from a direct comparative study | Data not available from a direct comparative study | Highly selective for GAT-1[1] |
| NNC-711 | Data not available from a direct comparative study | Data not available from a direct comparative study | Data not available from a direct comparative study | Data not available from a direct comparative study | Highly selective for GAT-1[1] |
Note: While both compounds are established as highly selective for GAT-1, a single study with directly comparable IC₅₀ values across all transporter subtypes was not identified in the reviewed literature.
Table 2: Comparative Anticonvulsant Efficacy in Preclinical Models
| Seizure Model | Species | Tiagabine ED₅₀ (mg/kg, i.p.) | NNC-711 ED₅₀ (mg/kg, i.p.) | Reference |
| Sound-induced seizures (clonic) | DBA/2 Mice | ~0.41 (1 µmol/kg) | ~2.32 (6 µmol/kg) | [2] |
| Pentylenetetrazol (PTZ)-induced seizures (tonic) | NMRI Mice | Protective | Protective | [2] |
| Maximal Electroshock (MES)-induced seizures (tonic) | NMRI Mice | Not protective | Protective (in combination with tiagabine) | [2] |
| Amygdala Kindling | Rat | Potent anticonvulsant effects | More potent than Tiagabine | [3] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | NNC-711 |
| Bioavailability | High | Data not available |
| Protein Binding | High (~96%) | Data not available |
| Metabolism | Hepatic (CYP3A4) | Data not available |
| Half-life | 2-3 hours (with enzyme-inducing AEDs), 5-8 hours (without)[4] | Data not available |
| Elimination | Primarily metabolites in feces and urine | Data not available |
Mechanism of Action: Enhancing GABAergic Inhibition
Both tiagabine and NNC-711 exert their primary effect by inhibiting the GAT-1 transporter, which is responsible for clearing GABA from the synaptic cleft. This inhibition leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA-A receptors. The influx of chloride ions through these receptors hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.
Experimental Protocols
Detailed methodologies for key experiments used in the evaluation of tiagabine and NNC-711 are provided below.
In Vitro GABA Uptake Assay
This assay quantifies the inhibition of GABA uptake into cells or synaptosomes by the test compounds.
Objective: To determine the IC₅₀ values of tiagabine and NNC-711 for the GAT-1 transporter.
Materials:
-
Cell line expressing the human GAT-1 transporter (e.g., HEK293 cells)
-
[³H]-GABA (radiolabeled GABA)
-
Scintillation fluid and counter
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
This compound and NNC-711 stock solutions
-
96-well microplates
Procedure:
-
Cell Culture: Culture GAT-1 expressing cells to confluence in appropriate media.
-
Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of tiagabine and NNC-711 in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the different concentrations of the test compounds to the wells.
-
Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells to release the intracellular contents.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.
Objective: To assess the effect of tiagabine and NNC-711 on extracellular GABA concentrations in a specific brain region (e.g., hippocampus, thalamus).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and NNC-711 for administration (e.g., intraperitoneal injection)
-
Anesthesia
Procedure:
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat).
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the target brain region.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[6][7][8]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA.
-
-
Drug Administration:
-
Administer tiagabine or NNC-711 to the animal (e.g., via i.p. injection).
-
Continue to collect dialysate samples at the same intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for GABA concentration using HPLC.
-
-
Data Analysis:
-
Express the GABA concentrations in the post-drug samples as a percentage of the baseline levels.
-
Compare the time course and magnitude of the increase in extracellular GABA between the two compounds.[9]
-
Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel activity in individual neurons.
Objective: To characterize the effects of tiagabine and NNC-711 on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
Materials:
-
Brain slice preparation setup (vibratome)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Microscope
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound and NNC-711 stock solutions
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus).
-
Maintain the slices in oxygenated aCSF.
-
-
Recording:
-
Transfer a slice to the recording chamber under a microscope.
-
Prepare a glass micropipette filled with intracellular solution and approach a neuron.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline spontaneous or evoked IPSCs.
-
-
Drug Application:
-
Bath-apply tiagabine or NNC-711 to the slice.
-
Record IPSCs in the presence of the drug.
-
-
Data Analysis:
Conclusion
Both this compound and NNC-711 are potent and selective inhibitors of the GAT-1 GABA transporter, demonstrating significant anticonvulsant activity in preclinical models. While NNC-711 appears to be more potent in some seizure models, tiagabine has the advantage of being a clinically approved drug with a well-characterized pharmacokinetic and safety profile in humans. The choice between these two compounds will ultimately depend on the specific research question or therapeutic goal. For clinical applications, tiagabine is the established option. For preclinical research requiring a potent and selective GAT-1 inhibitor, NNC-711 remains a valuable tool. Further head-to-head comparative studies, particularly those providing comprehensive pharmacokinetic and IC₅₀ data from the same experimental paradigms, would be beneficial for a more definitive comparison.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population analysis of the pharmacokinetics of tiagabine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch-Clamp Recordings [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. docs.axolbio.com [docs.axolbio.com]
Tiagabine Hydrochloride: A Comparative Analysis of its Specificity for the GABA Transporter GAT-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tiagabine hydrochloride's binding affinity and specificity for the GABA transporter GAT-1 over other GABA transporters. The following data and experimental protocols are compiled from peer-reviewed scientific literature to offer a comprehensive resource for assessing this widely used anticonvulsant.
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein in the regulation of GABAergic neurotransmission. Its therapeutic efficacy in epilepsy is attributed to its ability to block the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of this inhibitory neurotransmitter and enhancing GABAergic tone. A critical aspect of its pharmacological profile is its high specificity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) and other neurotransmitter transporters.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of this compound for GAT-1 as determined in various experimental systems. It is widely reported that tiagabine possesses a significantly lower affinity for other GABA transporter subtypes.
| Transporter | Test System | IC50 (µM) | Fold Selectivity vs. GAT-1 | Reference |
| GAT-1 | Human GAT-1 (cloned) | 0.07 | - | [1] |
| GAT-1 | Rat Synaptosomal Membranes | 0.067 | - | |
| GAT-1 | Human GAT-1 in HEK293S cells | 0.390 | - | [1] |
| GAT-1 | Rat GAT-1 in HEK cells | 0.64 | - | [2][3] |
| GAT-2 | Not explicitly quantified for tiagabine, but reported to have 10,000-20,000 fold lower affinity than for GAT-1.[1] | >100 (estimated) | >1400 | [1] |
| GAT-3 | Not explicitly quantified for tiagabine, but reported to have 10,000-20,000 fold lower affinity than for GAT-1.[1] | >100 (estimated) | >1400 | [1] |
| BGT-1 | Negligible affinity reported.[4] | >100 (estimated) | >1400 | [4] |
Note: IC50 values can vary between different experimental setups, including the species of the transporter, the cell line or preparation used, and the specific assay conditions. The remarkable selectivity of tiagabine for GAT-1 is a consistent finding across studies. It is reported to have a 10,000 to 20,000-fold higher affinity for GAT-1 compared to GAT-2 and GAT-3.[1]
Experimental Protocols
The specificity of tiagabine is typically assessed using radiolabeled GABA uptake assays in cells engineered to express specific GABA transporter subtypes.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter subtype.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the specific GABA transporter subtype (e.g., human GAT-1, GAT-2, GAT-3, or BGT-1).
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
Cells are pre-incubated for a short period (e.g., 3 minutes) with varying concentrations of this compound or a vehicle control.
-
A solution containing a fixed concentration of [³H]GABA is then added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined time (e.g., 3-20 minutes) at room temperature or 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of [³H]GABA uptake at each concentration of tiagabine is calculated relative to the vehicle control.
-
The IC50 value, the concentration of tiagabine that inhibits 50% of the [³H]GABA uptake, is determined by non-linear regression analysis of the concentration-response curve.
Visualizing Tiagabine's Specificity
The following diagrams illustrate the high specificity of tiagabine for GAT-1 and the general workflow of the experimental procedure used to determine this.
Caption: Tiagabine's high binding affinity for GAT-1.
Caption: Experimental workflow for [³H]GABA uptake assay.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a highly specific inhibitor of the GABA transporter GAT-1. Its affinity for GAT-1 is orders of magnitude greater than for other GABA transporter subtypes, GAT-2, GAT-3, and BGT-1. This high degree of specificity is a key pharmacological feature that contributes to its clinical efficacy and tolerability as an antiepileptic agent. The experimental protocols outlined provide a standardized method for researchers to independently verify and compare the specificity of tiagabine and other GAT-1 inhibitors.
References
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Replication of Published Tiagabine Hydrochloride Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiagabine Hydrochloride's performance with alternative therapies, supported by experimental data from published findings. It is designed to assist researchers and drug development professionals in evaluating its mechanism, efficacy, and pharmacokinetic profile.
Mechanism of Action: Selective GABA Reuptake Inhibition
This compound is an anticonvulsant medication that functions as a selective GABA reuptake inhibitor (GRI).[1][2][3] Its primary mechanism involves blocking the GABA transporter 1 (GAT-1), which is responsible for clearing gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[3][4] By inhibiting GAT-1 on presynaptic neurons and glial cells, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABA-mediated synaptic inhibition and reducing neuronal excitability that can lead to seizures.[5][6][7][8][9]
Figure 1: Tiagabine HCl inhibits the GAT-1 transporter, increasing synaptic GABA levels.
Pharmacokinetic Profile
Tiagabine is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 90%.[4][10] Its pharmacokinetics are linear over a dose range of 2 to 24 mg.[4][11] Co-administration with food, particularly a high-fat meal, can decrease the rate of absorption and reduce peak plasma concentrations by about 40%, but does not affect the overall extent of absorption (AUC).[4][11]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Notes |
| Bioavailability | ~90%[4][10] | Greater than 95% of the drug is absorbed.[4][11] |
| Time to Peak (Tmax) | ~45 minutes (fasting)[4][11] | Prolonged to 2.5 hours with a high-fat meal.[4][11] |
| Protein Binding | 96%[4][10] | Primarily binds to albumin and α₁-acid glycoprotein.[4] |
| Metabolism | Hepatic (CYP3A4)[4] | Two main pathways: thiophene ring oxidation and glucuronidation.[7] |
| Elimination Half-Life | 7-9 hours (healthy volunteers)[10][11] | Reduced to 2-5 hours in patients on enzyme-inducing drugs.[6][11] |
| Excretion | ~63% feces, ~25% urine[4][11] | Approximately 2% is excreted unchanged.[4][11] |
A significant factor influencing tiagabine's pharmacokinetics is the concurrent use of other antiepileptic drugs (AEDs) that induce hepatic enzymes (e.g., carbamazepine, phenytoin, phenobarbital). These drugs can increase tiagabine clearance by approximately 60%, resulting in lower plasma concentrations and a significantly shorter elimination half-life.[8][11]
Clinical Efficacy in Partial Seizures
Tiagabine has demonstrated efficacy as an adjunctive therapy for partial seizures in adults and children aged 12 years and older.[1] Clinical trials have shown that it is more effective than a placebo in reducing seizure frequency.
Table 2: Efficacy of Add-On Tiagabine Therapy in Placebo-Controlled Trials
| Study / Finding | Tiagabine Group | Placebo Group | p-value |
| Reduction in All Partial Seizures (Median 4-weekly rate) | Significant Reduction[12] | - | < 0.05[12] |
| Patients with ≥50% Reduction in All Partial Seizures | 14%[12] | 6%[12] | Not Significant |
| Patients with ≥50% Reduction in Simple Partial Seizures | 21%[12] | 6%[12] | < 0.01[12] |
| Patients with ≥50% Reduction in Complex Partial Seizures (Study M90-481) | 26%[13] | - | 0.031[13] |
| Patients with ≥50% Reduction in Tonic-Clonic Seizures | 63%[13] | - | - |
In non-randomized add-on studies, a seizure reduction of at least 50% was observed in 33% to 46% of patients.[1] While effective as an add-on therapy, some studies suggest its efficacy may be relatively low compared to newer AEDs, and it has been associated with an elevated risk of nonconvulsive status epilepticus.[1]
Comparison with an Alternative GABAergic Agent: Vigabatrin
Tiagabine's mechanism is distinct from other drugs that modulate the GABA system. A comparison with Vigabatrin, another AED, highlights these differences.
Table 3: Comparison of Tiagabine and Vigabatrin
| Feature | This compound | Vigabatrin |
| Mechanism of Action | Selective GAT-1 Reuptake Inhibitor[7][14] | Irreversible GABA-Transaminase (GABA-T) Inhibitor[7] |
| Effect on GABA | Increases synaptic GABA availability.[1] | Greatly increases whole-brain GABA levels.[7] |
| Elimination Half-Life | 2-9 hours (variable with co-medication).[4][10][11] | 5-8 hours (pharmacodynamic effect is longer). |
| Key Adverse Effect | Dizziness, somnolence, risk of nonconvulsive status epilepticus.[1][12] | Vision loss (peripheral visual field defects). |
| Metabolism | Extensively metabolized by CYP3A4.[4] | Not significantly metabolized; excreted unchanged. |
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory potency (IC₅₀) of tiagabine on the GAT-1 transporter, a key step in replicating its published findings.
Objective: To measure the concentration of tiagabine required to inhibit 50% of GABA uptake by cells expressing the GAT-1 transporter.
Materials:
-
Cell line stably expressing GAT-1 (e.g., CHO or HEK cells).[15][16]
-
Radiolabeled GABA (e.g., [³H]GABA).
-
This compound.
-
Cell culture medium and buffers.
-
Scintillation counter.
Methodology:
-
Cell Culture: Culture GAT-1 expressing cells to an appropriate density in multi-well plates.
-
Preparation of Tiagabine Solutions: Prepare serial dilutions of tiagabine in the assay buffer to test a range of concentrations.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with the various concentrations of tiagabine (or vehicle control) for a specified time.
-
Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled [³H]GABA to each well to initiate the uptake process.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for GABA uptake.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of tiagabine concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.
Figure 2: Experimental workflow for an in vitro GABA uptake inhibition assay.
References
- 1. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Tiagabine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. medlink.com [medlink.com]
- 8. This compound TabletsRx only [dailymed.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugfuture.com [drugfuture.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A double-blind, placebo-controlled trial of tiagabine given three-times daily as add-on therapy for refractory partial seizures. Northern European Tiagabine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Tiagabine Hydrochloride: A Comparative Analysis of its Dose-Response Relationship in the Treatment of Partial Seizures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship of tiagabine hydrochloride with other commonly used antiepileptic drugs (AEDs) for the adjunctive treatment of partial seizures. The information presented is based on published clinical trial data and is intended to serve as a resource for research, scientific evaluation, and drug development.
Executive Summary
This compound demonstrates a clear dose-response relationship in the treatment of partial seizures, with increasing efficacy observed at higher doses.[1] This efficacy, however, is accompanied by a dose-dependent increase in certain adverse events. When compared to other AEDs such as levetiracetam, topiramate, lamotrigine, and carbamazepine, tiagabine offers a valuable therapeutic option, particularly due to its specific mechanism of action as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. This guide presents a detailed comparison of these agents, focusing on their efficacy and safety profiles at various dosages, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Efficacy of this compound and Alternatives in Adjunctive Treatment of Partial Seizures
| Drug | Daily Dose | Responder Rate (≥50% Seizure Reduction) | Median Seizure Frequency Reduction |
| Tiagabine | 16 mg | ~10% | - |
| 32 mg | 20-31%[1][2] | -2.2 seizures/4 weeks[1] | |
| 56 mg | 29-30%[1] | -2.8 seizures/4 weeks[1] | |
| Placebo | - | 4-10%[1][2] | -0.7 seizures/4 weeks[1] |
| Levetiracetam | 1000 mg | 28.5%[3][4] | - |
| 2000 mg | 34.3%[3][4] | - | |
| 3000 mg | 41.3%[3][4] | - | |
| Placebo | - | 13.1%[3][4] | - |
| Topiramate | 200 mg | 27% | ~17% |
| 400 mg | 47% | 32-35% | |
| 600 mg | 46% | 32-35% | |
| Placebo | - | 18% | - |
| Lamotrigine | 300 mg | ~20% | 20% |
| 500 mg | ~33% | 36% | |
| Placebo | - | 8% | 8% |
| Carbamazepine | 400-600 mg | Varies | Varies |
Note: Data is compiled from various clinical trials and may not be directly comparable due to differences in study design and patient populations. Responder rates and median seizure frequency reduction are key indicators of efficacy.
Table 2: Incidence of Common Adverse Events with this compound and Alternatives
| Adverse Event | Tiagabine (16-56 mg/day) | Levetiracetam (1000-3000 mg/day) | Topiramate (200-600 mg/day) | Lamotrigine (300-500 mg/day) | Carbamazepine (400-600 mg/day) | Placebo |
| Dizziness/Light-headedness | 27% | Frequent | Frequent | Frequent | Frequent | 13% |
| Somnolence/Drowsiness | 18% | Frequent | Frequent | Frequent | Frequent | - |
| Asthenia/Lack of Energy | 20% | Frequent | - | - | - | 12% |
| Nausea | 11% | - | - | - | Frequent | - |
| Nervousness/Irritability | 10% | - | - | - | - | 3% |
| Tremor | 9% | - | - | - | - | - |
| Abdominal Pain | 7% | - | - | - | - | - |
| Difficulty with Concentration | 6% | - | Frequent | - | - | - |
Note: This table presents the most commonly reported adverse events. The incidence of adverse events is often dose-related.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Typical experimental workflow for a tiagabine clinical trial.
Experimental Protocols
The following is a representative experimental protocol for a pivotal clinical trial evaluating the dose-response of this compound as adjunctive therapy for partial seizures.
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[1]
Patient Population:
-
Inclusion Criteria:
-
Male or female patients aged 12 years or older.
-
Diagnosis of epilepsy with partial-onset seizures (with or without secondary generalization).
-
History of resistance to at least one other AED.
-
A minimum number of seizures (e.g., four or more) per month during the baseline period.
-
Stable regimen of one to three concomitant AEDs for at least four weeks prior to the baseline period.
-
-
Exclusion Criteria:
-
History of primary generalized seizures.
-
Progressive neurological disease.
-
Significant unstable medical conditions.
-
Known hypersensitivity to tiagabine or its components.
-
Pregnancy or lactation.
-
Treatment Protocol:
-
Baseline Phase: An 8- to 12-week period prior to randomization where patients' baseline seizure frequency is documented through daily seizure diaries. Concomitant AEDs are maintained at a stable dose.
-
Randomization: Eligible patients are randomly assigned to receive either placebo or a specific fixed dose of this compound (e.g., 16 mg/day, 32 mg/day, or 56 mg/day).
-
Titration Phase: A 4-week period where the study drug (tiagabine or placebo) is gradually titrated to the target maintenance dose to improve tolerability.[5] For tiagabine, the dose is typically initiated at 4 mg once daily and increased by 4-8 mg at weekly intervals.[6]
-
Maintenance Phase: A 12-week period where patients receive the stable, randomized dose of the study drug. Seizure frequency and adverse events are closely monitored.
-
Follow-up/Washout Phase: A period after the maintenance phase where the study drug is tapered off.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The percentage change in seizure frequency from baseline to the maintenance phase.
-
Secondary Efficacy Endpoints:
-
Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
Change in the frequency of specific seizure types.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Physical and neurological examinations.
-
Vital signs.
-
Clinical laboratory tests (hematology, blood chemistry, urinalysis).
-
Conclusion
This compound is an effective adjunctive therapy for partial seizures, with a well-defined dose-response relationship for both efficacy and common adverse effects. This guide provides a comparative framework for evaluating tiagabine against other AEDs, highlighting its unique mechanism of action and its place in the therapeutic armamentarium for epilepsy. The provided data and protocols are intended to aid researchers and clinicians in making informed decisions and to guide future research in the development of novel antiepileptic therapies.
References
- 1. Tiagabine for complex partial seizures: a randomized, add-on, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. A double-blind, placebo-controlled trial of tiagabine given three-times daily as add-on therapy for refractory partial seizures. Northern European Tiagabine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Independent Verification of Tiagabine Hydrochloride's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of tiagabine hydrochloride against other potential neuroprotective agents. The information is compiled from preclinical studies and aims to offer a comprehensive resource for evaluating its therapeutic potential.
Mechanism of Action: this compound
This compound is a selective inhibitor of the GABA transporter 1 (GAT-1), leading to an increase in synaptic GABA availability.[1][2][3] This enhancement of GABAergic neurotransmission is the primary mechanism behind its anticonvulsant effects.[2][4] Emerging evidence suggests that this mechanism also underlies its neuroprotective properties, primarily through the inhibition of microglial activation and the induction of autophagy.[5][6]
Key Signaling Pathways
The neuroprotective effects of tiagabine are believed to be mediated through the following pathways:
Comparative Efficacy in Preclinical Models
The neuroprotective potential of this compound has been investigated in various preclinical models of neurological disorders. Below is a comparative summary of its effects alongside other relevant compounds.
Parkinson's Disease Models
In models of Parkinson's disease, tiagabine has been shown to protect dopaminergic neurons by inhibiting microglial activation.[5][7] A recent study also highlighted its ability to induce autophagy, a cellular process critical for clearing damaged components, as a neuroprotective mechanism.[6][8]
| Compound | Model | Dosage | Key Findings | Reference |
| Tiagabine HCl | MPTP-induced mouse model | Not specified | Attenuated microglial activation and provided partial protection to the nigrostriatal axis. | [7] |
| Tiagabine HCl | 6-OHDA-treated PC12 cells | Not specified | Exhibited autophagy-inducing activity and neuroprotective action by inhibiting mTOR. | [6][8] |
| Zonisamide | 6-OHDA hemiparkinsonian mice | 30 mg/kg intraperitoneally | Increased glutathione levels and abrogated the reduction of nigrostriatal dopamine neurons. | [9] |
| Sertraline | 6-OHDA-treated PC12 cells | Not specified | Demonstrated autophagy-dependent neuroprotective action by inhibiting mTOR. | [6][8] |
| Bicifadine | 6-OHDA-treated PC12 cells | Not specified | Showed autophagy-inducing and neuroprotective activity. | [6][8] |
Huntington's Disease Models
Studies in transgenic mouse models of Huntington's disease have demonstrated that tiagabine can extend survival, improve motor performance, and reduce brain atrophy.[10][11][12]
| Compound | Model | Dosage | Key Findings | Reference |
| Tiagabine HCl | N171-82Q and R6/2 mice | 2 and 5 mg/kg daily (intraperitoneal) | Extended survival, improved motor performance, and attenuated brain atrophy and neurodegeneration. | [10][11][12] |
| Sertraline | R6/2 mice | Not specified | Prolonged survival, improved motor performance, and ameliorated brain atrophy. Associated with enhanced neurogenesis and increased BDNF levels. | [13][14] |
Ischemia Models
In models of cerebral ischemia, tiagabine has shown neuroprotective effects by reducing neuronal damage and suppressing excitotoxicity.[15][16]
| Compound | Model | Dosage | Key Findings | Reference |
| Tiagabine HCl | Gerbil global ischemia | 15 mg/kg (30 min before ischemia) | Significant neuroprotection and suppression of glutamate. | [15] |
| Tiagabine HCl | Rat corticostriatal slices (in vitro ischemia) | Not specified | Partially prevented ischemia-induced field potential loss via activation of both GABA-A and GABA-B receptors. | [17][18] |
| Gabapentin | Rat focal cerebral ischemia/reperfusion | 5 mg/kg | Significantly decreased infarction ratio and reduced brain edema. | [19] |
| Gabapentin | Immature mouse brain ischemia | 150 and 200 mg/kg | Reduced brain atrophy. | [20] |
Experimental Protocols
General Experimental Workflow for In Vivo Neuroprotection Studies
Detailed Methodologies
-
Parkinson's Disease Model (MPTP-induced): As described in the study by Liu et al., this model involves the administration of the neurotoxin MPTP to mice to induce dopaminergic neurodegeneration. Tiagabine pretreatment was shown to attenuate microglial activation and protect the nigrostriatal axis.[7] The protective function was absent in GAT-1 knockout mice, confirming the target engagement.[7]
-
Huntington's Disease Model (N171-82Q and R6/2 transgenic mice): These transgenic mouse models express a mutant form of the huntingtin protein. Tiagabine was administered intraperitoneally at doses of 2 and 5 mg/kg daily.[10][11][12] Neuroprotective effects were assessed through survival analysis, motor performance on a rotarod, and histological analysis of brain atrophy and neurodegeneration.[10][11][12]
-
Global Ischemia Model (Gerbil): In the study by Iqbal et al., transient forebrain global ischemia was induced in gerbils.[15] Tiagabine (15 mg/kg) was administered 30 minutes before the ischemic event. Neuroprotection was evaluated through histology of the CA1 region of the hippocampus, microdialysis to measure glutamate and GABA levels, and behavioral testing in a radial-arm maze.[15]
Conclusion
The available preclinical evidence strongly suggests that this compound possesses neuroprotective properties across various models of neurodegenerative diseases and ischemic injury. Its primary mechanism, the enhancement of GABAergic inhibition, leads to downstream effects such as the suppression of neuroinflammation and induction of autophagy.
When compared to other potential neuroprotective agents, tiagabine demonstrates a unique profile. While other anticonvulsants like zonisamide and gabapentin also show neuroprotective potential, their mechanisms may differ, with zonisamide affecting glutathione metabolism and gabapentin potentially modulating calcium channels.[9][21] Interestingly, drugs from other classes, such as the SSRI sertraline, also exhibit neuroprotection in similar models, often through mechanisms involving neurotrophic factors and autophagy.[6][8][13][14]
Further research, including head-to-head comparative studies with standardized protocols, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in the context of neuroprotection. The data presented in this guide provides a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activities of Sertraline, Tiagabine, and Bicifadine with Autophagy-Inducing Potentials in a 6-Hydroxidopamine-Treated Parkinson's Disease Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of zonisamide target astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiagabine is neuroprotective in the N171-82Q and R6/2 mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiagabine is neuroprotective in the N171-82Q and R6/2 mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpccr.eu [jpccr.eu]
- 17. ahajournals.org [ahajournals.org]
- 18. Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of gabapentin pretreatment on brain injury induced by focal cerebral ischemia/reperfusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gabapentin—Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tiagabine Hydrochloride
This document provides essential safety and logistical guidance for the proper disposal of Tiagabine Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
1. Immediate Safety and Handling Precautions
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Ventilation: Handle the compound only in areas with adequate exhaust ventilation[2][3][4].
-
Avoid Contact: Prevent contact with skin and eyes, and avoid inhalation of dust or aerosols[2][3][4].
-
Emergency Stations: Ensure an accessible safety shower and eye wash station are available[3].
2. Disposal of Unused this compound (Bulk or Expired)
Disposal of pure or unused this compound must be treated as hazardous chemical waste. Do not dispose of it with household garbage or in the sewer system[1][4][5].
| Disposal Method | Description | Regulatory Considerations |
| Licensed Waste Disposal Contractor | The most recommended method is to transfer the material to a licensed chemical destruction plant[4]. These facilities are equipped for environmentally sound disposal. | The contractor must be certified for hazardous pharmaceutical waste. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[3]. |
| Controlled Incineration | The material can be disposed of by controlled incineration with flue gas scrubbing to neutralize harmful emissions[4]. | This should only be performed by a licensed facility. The U.S. Environmental Protection Agency (EPA) requires incineration for most pharmaceutical waste[6]. |
| Solvent Incineration | An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[7]. | This procedure requires expert knowledge and should only be performed by trained personnel in a specialized facility. The choice of solvent must be compatible with the incinerator's capabilities. |
3. Step-by-Step Disposal Protocol for Contaminated Materials
This protocol covers the disposal of materials contaminated with this compound, such as labware, PPE, and spill cleanup materials.
Step 1: Segregation and Collection
-
Immediately segregate all contaminated items (e.g., gloves, vials, absorbent pads) at the point of generation.
-
Use designated, structurally sound, and clearly labeled hazardous waste containers[6]. The containers must be compatible with the chemical and show no signs of leakage[6].
Step 2: Container Labeling
-
Label the waste container clearly with the words "Hazardous Waste Pharmaceuticals"[6].
-
Include the name of the chemical (this compound) and the date the waste was first added to the container[6].
-
Keep the container securely closed to prevent unauthorized access or spillage[6][8].
Step 3: Accidental Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[2][3].
-
Wear Full PPE: Don the appropriate PPE as described in Section 1 before approaching the spill.
-
Contain Spill: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses[2][3].
-
Absorb and Collect: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material like diatomite or universal binders[2][3]. For solid spills, carefully collect the material, avoiding dust formation[4].
-
Decontaminate: Scrub the spill surface and contaminated equipment with alcohol[2][3].
-
Dispose: Place all collected waste and cleaning materials into the designated hazardous waste container for disposal according to institutional and regulatory guidelines[2][3][4].
Step 4: Disposal of Contaminated Packaging
-
Empty Containers: Containers that held this compound should be managed as hazardous waste.
-
Decontamination: Whenever possible, containers can be triple-rinsed with a suitable solvent[4]. The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal: After decontamination, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling if local regulations permit[4].
4. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for this compound Disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|145821-59-6|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 7. canbipharm.com [canbipharm.com]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Essential Safety and Logistical Information for Handling Tiagabine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Tiagabine Hydrochloride, including personal protective equipment (PPE) guidelines, procedural steps for safe handling and disposal, and emergency first aid measures.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to proper safety protocols is crucial.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][3] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (chemical-impermeable).[1][4] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Impervious clothing/laboratory coat.[1][3] | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator.[1][3] | Required when engineering controls are insufficient to control airborne dust.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure a safety shower and eyewash station are readily accessible.[1][3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
4. Accidental Release Measures:
-
In case of a spill, evacuate the area.[1]
-
Wear full protective equipment, including respiratory protection.[1]
-
Absorb spills with an inert material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Collect the spilled material and contaminated absorbent in a sealed container for disposal.[1]
5. First Aid Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1][4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1][4]
6. Storage:
7. Disposal:
-
Dispose of contaminated waste in an approved waste disposal plant according to local, regional, and national regulations.[3][5]
-
Avoid release into the environment as this compound is very toxic to aquatic life.[2][3]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
